molecular formula C16H14N2O6 B045129 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester CAS No. 113721-87-2

7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester

货号: B045129
CAS 编号: 113721-87-2
分子量: 330.29 g/mol
InChI 键: ILKQVTIMOGNSAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMCA N-succinimidyl ester is an amine-reactive fluorescent probe and ester form of AMCA. It contains an N-hydroxysuccinimide ester that reacts with lysine residues to form photostable amide links. Upon activation with UV light, AMCA displays emission maxima of 400-460 nm. AMCA N-succinimidyl ester has commonly been used in multiplex immunophenotyping applications.>

属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-8-10-3-2-9(17)6-12(10)23-16(22)11(8)7-15(21)24-18-13(19)4-5-14(18)20/h2-3,6H,4-5,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKQVTIMOGNSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393229
Record name 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113721-87-2
Record name 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS), a widely utilized blue fluorescent probe for bioconjugation. This document details its chemical and physical properties, a typical experimental protocol for labeling biomolecules, and the underlying reaction mechanism.

Core Properties and Specifications

This compound, also known as AMCA-NHS, is a versatile reagent used to fluorescently label biomolecules.[1] It consists of a fluorescent coumarin core, which imparts its blue light-emitting properties, and an N-succinimidyl ester (NHS) functional group.[1] This NHS ester is highly reactive towards primary amine groups (-NH2) commonly found in proteins (e.g., on lysine residues) and other biomolecules, forming a stable amide bond.[2][][4][5] The resulting fluorescently tagged molecules are valuable tools for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and studies of protein-protein interactions.[1][6] The fluorescence of the AMCA moiety is notably stable over a wide pH range (from 4 to 10), making it a reliable probe in diverse experimental conditions.[7]

Quantitative Data Summary

The key physicochemical and spectroscopic properties of AMCA-NHS are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄N₂O₆[1][2][8]
Molecular Weight 330.29 g/mol [7][8]
CAS Number 113721-87-2[1][2][8]
Appearance White to off-white or light yellow solid powder[1][7][9]
Excitation Maximum (λex) 345 - 354 nm (in Methanol/DMSO)[2][6]
Emission Maximum (λem) 440 - 450 nm (in Methanol/DMSO)[2][6]
Molar Extinction Coefficient (ε) 19,000 L⋅mol⁻¹⋅cm⁻¹[5][7]
Purity ≥90% (HPLC)
Storage Conditions -20°C, desiccated, protected from light[2][7]
Solubility Soluble in DMF and DMSO[5][7]

Reaction Mechanism and Experimental Workflow

The conjugation of AMCA-NHS to a primary amine-containing biomolecule proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[]

Reaction_Mechanism AMCA_NHS AMCA-NHS Conjugate AMCA-Biomolecule (Stable Amide Bond) AMCA_NHS->Conjugate + Biomolecule-NH₂ (pH 7.0-9.0) Biomolecule Biomolecule-NH₂ NHS N-hydroxysuccinimide

Reaction of AMCA-NHS with a primary amine.

A typical experimental workflow for labeling a protein with AMCA-NHS involves several key steps: preparation of the reagents, the labeling reaction itself, and subsequent purification of the fluorescently labeled conjugate.

Experimental_Workflow Start Start: Prepare Reagents Prepare_Protein 1. Prepare Protein Solution (e.g., in 0.1 M Sodium Bicarbonate, pH 8.3-8.5) Start->Prepare_Protein Prepare_Dye 2. Prepare AMCA-NHS Stock Solution (e.g., 10 mM in anhydrous DMSO) Prepare_Protein->Prepare_Dye Labeling 3. Labeling Reaction (Add dye to protein, incubate 1-2h at RT, protected from light) Prepare_Dye->Labeling Quench 4. Quench Reaction (Optional) (e.g., add 50-100 mM Tris or lysine) Labeling->Quench Purification 5. Purify Conjugate (e.g., Gel filtration or dialysis) Quench->Purification Characterization 6. Characterize Conjugate (Determine Degree of Labeling - DOL) Purification->Characterization End End: Store Conjugate Characterization->End

Typical workflow for protein labeling with AMCA-NHS.

Detailed Experimental Protocol: Protein Labeling with AMCA-NHS

This protocol provides a general procedure for labeling proteins, such as antibodies, with AMCA-NHS. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein to be labeled (free of amine-containing stabilizers like Tris, BSA, or gelatin)

  • This compound (AMCA-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M lysine

  • Purification system: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.[10][11]

    • If the protein is in a different buffer, exchange it for the Reaction Buffer using dialysis or a desalting column. Ensure the buffer is free of primary amines.[10]

  • Prepare the AMCA-NHS Stock Solution:

    • Allow the vial of AMCA-NHS to warm to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a 10 mM stock solution of AMCA-NHS in anhydrous DMSO.[6] For example, dissolve 3.3 mg of AMCA-NHS (MW ~330 g/mol ) in 1 mL of anhydrous DMSO.[6]

    • Vortex thoroughly to ensure the dye is completely dissolved. This stock solution should be used immediately or stored desiccated at -20°C, protected from light.[6]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the AMCA-NHS stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[6] This ratio may need to be optimized.

    • While gently stirring the protein solution, add the calculated volume of the AMCA-NHS stock solution dropwise.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6][12]

  • Quench the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM (e.g., add a small volume of 1 M Tris-HCl).[6]

    • Incubate for an additional 30 minutes at room temperature to ensure any unreacted AMCA-NHS is hydrolyzed or reacted with the quenching agent.[6]

  • Purify the Conjugate:

    • Separate the fluorescently labeled protein from unreacted dye and byproducts.[6]

    • This is typically achieved using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[13] The labeled protein will elute in the void volume.

    • Alternatively, purification can be performed by dialysis against PBS.[6]

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL), which represents the average number of dye molecules per protein molecule.

    • The DOL can be calculated using the following formula: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF)))[6] Where:

      • A_max is the absorbance of the conjugate at the excitation maximum of AMCA (~354 nm).

      • A_280 is the absorbance of the conjugate at 280 nm.

      • M_protein is the molecular weight of the protein.

      • ε_dye is the molar extinction coefficient of AMCA (19,000 cm⁻¹M⁻¹).

      • CF is a correction factor for the absorbance of the dye at 280 nm (this value is often provided by the manufacturer or can be determined empirically).

  • Storage:

    • Store the purified conjugate at 2-8°C or -20°C, protected from light. The addition of a carrier protein like BSA and a bacteriostatic agent like sodium azide may be considered for long-term storage, depending on the downstream application.

References

AMCA-NHS: A Technical Guide to its Fluorescence Spectrum and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye, Aminomethylcoumarin Acetate, N-Hydroxysuccinimide Ester (AMCA-NHS). AMCA is a bright blue fluorescent dye widely utilized for the covalent labeling of primary amines in proteins, peptides, and other biomolecules.[1] Its robust photostability, significant Stokes shift, and pH-independent fluorescence make it a valuable tool in various research and development applications, particularly in multicolor imaging and fluorescence microscopy.[1][2]

Core Photophysical and Chemical Properties

AMCA-NHS is an amine-reactive derivative of the AMCA fluorophore.[2][3] The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines at a pH range of 7-9 to form stable, covalent amide bonds.[4][5] This reaction is the basis for its utility in labeling a wide range of biomolecules for downstream applications.[3][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of AMCA-NHS. These values are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueNotes
Excitation Maximum (λex) 345 - 354 nmIn aqueous buffer or methanol.[6][7][8]
Emission Maximum (λem) 434 - 450 nmIn aqueous buffer or methanol.[6][8][9]
Molar Extinction Coefficient (ε) ~17,400 - 190,000 L·mol⁻¹·cm⁻¹For AMCA acid and AMCA-NHS.[2][6][10]
Fluorescence Quantum Yield (Φf) ~0.91For AMCA acid and azide derivatives, considered a close approximation for the NHS ester.[2][10][11]
Calculated Brightness (ε × Φ) ~15,834A relative measure of fluorescence intensity based on the lower extinction coefficient value.[8]
Molecular Weight ~330.3 g/mol [3][4][6]
Solubility DMSO, DMF[2][4]
Storage Conditions -20°C, desiccated, protected from light[2][5][6]

Experimental Protocols

Protein Labeling with AMCA-NHS

This protocol provides a general procedure for the covalent labeling of proteins with AMCA-NHS. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:

  • Protein to be labeled (1-10 mg/mL)

  • AMCA-NHS

  • Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.05 M sodium borate, pH 8.5)[3][12]

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free labeling buffer at a concentration of 1-10 mg/mL.[3] If the protein is in an incompatible buffer (e.g., Tris or glycine), perform a buffer exchange.[3]

  • AMCA-NHS Stock Solution Preparation: Immediately before use, allow the vial of AMCA-NHS to equilibrate to room temperature to prevent moisture condensation.[3] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[13]

  • Labeling Reaction:

    • Calculate the required volume of the AMCA-NHS stock solution. A 10-fold molar excess of dye to protein is a common starting point for protein concentrations of 2-5 mg/mL.[3]

    • Add the calculated volume of the AMCA-NHS stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][14]

  • Purification: Remove the unreacted dye and byproducts by gel filtration (desalting column) or dialysis.[3][12]

  • Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[3]

Determination of Degree of Labeling (DOL)

The efficiency of the labeling reaction can be assessed by determining the molar ratio of the dye to the protein.

Procedure:

  • Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and at the excitation maximum of AMCA (e.g., 346 nm).[3]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. A correction factor for AMCA at 280 nm is approximately 0.19.[3]

  • Calculate the concentration of the conjugated dye using its molar extinction coefficient.

  • The DOL is the molar ratio of the dye to the protein.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in labeling a protein with AMCA-NHS and its subsequent use in fluorescence microscopy.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application protein Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Incubation (1-2h at RT or overnight at 4°C) protein->reaction amca_nhs AMCA-NHS (Dissolved in DMSO/DMF) amca_nhs->reaction purification Size-Exclusion Chromatography (or Dialysis) reaction->purification labeled_protein Purified AMCA-labeled Protein purification->labeled_protein incubation_cells Incubation with Cells/Tissue labeled_protein->incubation_cells microscopy Fluorescence Microscopy (Excitation ~350 nm, Emission ~450 nm) incubation_cells->microscopy

Workflow for protein labeling with AMCA-NHS and fluorescence microscopy.

Applications in Research and Development

AMCA-NHS is a versatile tool with numerous applications in life sciences.

  • Immunofluorescence Microscopy: Labeled antibodies are widely used to visualize the localization of specific proteins within cells and tissues.[5][15]

  • Multicolor Imaging: Due to its blue emission, AMCA is an excellent choice for multicolor experiments with minimal spectral overlap with green and red fluorophores.[2][15]

  • Flow Cytometry: Cells labeled with AMCA-conjugated antibodies can be analyzed and sorted based on their fluorescence intensity.[15]

  • Protein Trafficking and Dynamics: The covalent labeling of cell surface proteins allows for the tracking of their movement, including internalization and recycling.[13]

References

AMCA Dye: A Technical Guide to its Properties and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye widely utilized in biological and biomedical research. Renowned for its brightness and photostability, AMCA serves as a valuable tool for fluorescently labeling biomolecules.[1][2] This guide provides an in-depth overview of the spectral properties, experimental applications, and role in drug discovery of AMCA and its derivatives.

Core Properties of AMCA Dye

AMCA and its variants, such as AMCA-X, possess distinct photophysical characteristics that make them suitable for a range of fluorescence-based assays.[3][4] The key quantitative data for AMCA are summarized below.

PropertyValueReference(s)
Excitation Maximum (λex) 344 - 354 nm[4][5]
Emission Maximum (λem) 440 - 450 nm[3][5]
Molar Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.91
Recommended Laser Line UV (e.g., 350 nm)[5]

Experimental Protocols

The most common application of AMCA dye is the covalent labeling of proteins, particularly antibodies, for use in immunofluorescence microscopy and other related techniques.[1][2] The succinimidyl ester (SE) derivative of AMCA is widely used for this purpose as it readily reacts with primary amines on proteins to form stable amide bonds.[4]

Protocol for Labeling Antibodies with AMCA-SE

This protocol outlines the general steps for conjugating an AMCA-succinimidyl ester to an antibody.

1. Antibody Preparation:

  • The antibody solution should be prepared at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS).

  • If the antibody solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

2. AMCA-SE Stock Solution Preparation:

  • Allow the vial of AMCA-SE to warm to room temperature before opening.

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO).

3. Labeling Reaction:

  • A 10- to 20-fold molar excess of the dye is a common starting point for optimization.

  • Slowly add the AMCA-SE stock solution to the antibody solution while gently stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate:

  • The labeled antibody can be separated from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Elute the column with PBS and collect the fractions containing the fluorescently labeled antibody.

Workflow for Immunofluorescence Staining

immunofluorescence_workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_prep Cell Seeding & Culture fixation Fixation (e.g., 4% PFA) cell_prep->fixation permeabilization Permeabilization (for intracellular targets) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (AMCA-conjugated) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (if applicable) wash1->secondary_ab mounting Mounting with Antifade Reagent wash1->mounting wash2 Wash secondary_ab->wash2 microscopy Fluorescence Microscopy (UV Excitation) mounting->microscopy analysis Image Acquisition & Analysis microscopy->analysis gpcr_fret_pathway cluster_membrane Plasma Membrane gpcr GPCR-CFP g_protein G-Protein gpcr->g_protein Activation fret_signal FRET Signal gpcr->fret_signal Proximity-induced effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation downstream Downstream Signaling Cascade effector->downstream ligand Fluorescent Ligand (e.g., AMCA-conjugated) ligand->gpcr Binding hts_workflow plate_prep Prepare 96-well plate with cells expressing target receptor add_ligand Add AMCA-labeled ligand to all wells plate_prep->add_ligand add_compounds Add library compounds to test wells add_ligand->add_compounds incubation Incubate add_compounds->incubation read_plate Read fluorescence intensity on a plate reader incubation->read_plate data_analysis Analyze data to identify wells with decreased fluorescence (hits) read_plate->data_analysis hit_validation Hit Validation and further studies data_analysis->hit_validation

References

AMCA-NHS: A Technical Guide to its Molecular Properties and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core molecular and structural properties of Aminomethylcoumarin Acetate N-hydroxysuccinimidyl ester (AMCA-NHS). It further details experimental protocols for its use in labeling proteins and other biomolecules, a critical process in various research and drug development applications.

Core Properties of AMCA-NHS

AMCA-NHS is a widely utilized blue fluorescent dye that serves as a labeling reagent for primary amines in biomolecules.[1][2] Its popularity stems from its bright fluorescence, significant Stokes shift, and high resistance to photobleaching.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group enables covalent conjugation to primary amines, such as the lysine residues on proteins, forming stable amide bonds.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of AMCA-NHS.

PropertyValueReferences
Molecular Weight 330.3 g/mol [1][3][4]
Molecular Formula C₁₆H₁₄N₂O₆[4]
Excitation Maximum (λex) ~345-350 nm[1][3][4]
Emission Maximum (λem) ~440-460 nm[3][5]
Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹[1][6]
Solubility DMSO, DMF[1]
Reactivity Primary amines[1][3]

Chemical Structure

AMCA-NHS is the N-hydroxysuccinimidyl ester of 7-amino-4-methylcoumarin-3-acetic acid. The core structure consists of a coumarin fluorophore, which is responsible for its fluorescent properties. The NHS ester group is the reactive moiety that allows for covalent attachment to biomolecules.

G Protein Labeling Workflow with AMCA-NHS A Prepare Protein Solution in Amine-Free Buffer C Combine and Incubate (1-2 hours, RT, dark) A->C B Prepare AMCA-NHS Stock Solution (DMSO/DMF) B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Labeled Protein (Spectrophotometry for DOL) E->F

References

Stability of AMCA-NHS: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the stability of Aminomethylcoumarin Acetate N-Hydroxysuccinimidyl Ester (AMCA-NHS) in both solid form and solution, designed for researchers, scientists, and drug development professionals.

Introduction

Aminomethylcoumarin Acetate N-Hydroxysuccinimidyl (AMCA-NHS) Ester is a widely utilized blue fluorescent labeling reagent. Its primary application lies in the covalent modification of primary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines under mild conditions to form a stable amide bond. However, the success of conjugation reactions and the reliability of experimental results are critically dependent on the stability of the AMCA-NHS reagent. This guide provides a comprehensive overview of the stability of AMCA-NHS in both solid and solution forms, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Stability of Solid AMCA-NHS

The stability of AMCA-NHS in its solid, lyophilized form is crucial for its shelf life and performance. The primary threat to the stability of solid AMCA-NHS is moisture, which can lead to hydrolysis of the NHS ester even in the absence of a solvent.

Key Recommendations for Storage:

  • Temperature: Store at -20°C for long-term stability.[1][2][3][4][5] Some suppliers may ship the product at ambient temperature, but it should be transferred to -20°C upon receipt for optimal shelf life.[1][2][3][4]

  • Desiccation: It is imperative to store AMCA-NHS under desiccated conditions to protect it from moisture.[1][5] This can be achieved by storing the vial in a container with a desiccant.

  • Light: Protect from light, as fluorophores can be susceptible to photobleaching over time.[1][5]

When handled and stored correctly, solid AMCA-NHS can be stable for at least 12 months.[1][5] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[6]

Stability of AMCA-NHS in Solution

Once dissolved, the stability of AMCA-NHS becomes a critical factor, as the NHS ester is susceptible to hydrolysis, a competing reaction to the desired conjugation with primary amines. The rate of this hydrolysis is significantly influenced by the solvent, pH, and temperature.

Solvent Selection:

AMCA-NHS is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] It is crucial to use high-purity, anhydrous solvents to minimize the introduction of water, which would initiate hydrolysis. Aqueous solutions of AMCA-NHS are not recommended for storage as the reagent will degrade rapidly.[6]

Influence of pH on Hydrolysis:

The pH of the reaction buffer is the most critical factor affecting the stability of AMCA-NHS in aqueous solutions. The rate of hydrolysis of the NHS ester increases dramatically with increasing pH due to the higher concentration of hydroxide ions, which act as nucleophiles and attack the ester bond.[7]

While a slightly alkaline pH is required to ensure that the primary amine groups on the target molecule are deprotonated and thus nucleophilic for the conjugation reaction, a high pH will favor hydrolysis, reducing the yield of the desired conjugate. The optimal pH for most NHS ester conjugation reactions is a compromise, typically between pH 7.2 and 8.5.[7]

Quantitative Stability Data:

Table 1: Stability of AMCA-NHS in Solid Form

ParameterRecommended ConditionRationale
Storage Temperature -20°CMinimizes degradation over long-term storage.[1][2][3][4][5]
Atmosphere DesiccatedPrevents hydrolysis from atmospheric moisture.[1][5]
Light Protected from lightMinimizes photobleaching of the fluorophore.[1][5]
Shelf Life ≥ 12 monthsWhen stored under recommended conditions.[1][5]

Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours
7.0Room Temperature~1 - 7 hours[8]
8.0Room Temperature~1 hour[8]
8.5Room Temperature~3 hours
8.64°C10 minutes
9.0Room Temperature~2 hours

Note: This data is for NHS esters in general and should be considered as an approximation for AMCA-NHS. The actual half-life may vary depending on the specific buffer and other reaction conditions.

Chemical Reaction Pathways

The use of AMCA-NHS in bioconjugation involves a primary reaction pathway (amination) and a competing, undesirable pathway (hydrolysis).

cluster_main AMCA-NHS Reaction Pathways AMCA-NHS AMCA-NHS Conjugate Stable AMCA-Protein Conjugate (Amide Bond) AMCA-NHS->Conjugate Amination (Desired Reaction) Hydrolyzed_AMCA Hydrolyzed AMCA (Inactive Carboxylate) AMCA-NHS->Hydrolyzed_AMCA Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_AMCA NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS Hydrolyzed_AMCA->NHS

Caption: Reaction pathways of AMCA-NHS with a primary amine and water.

Experimental Protocols

To ensure the successful use of AMCA-NHS and to troubleshoot potential issues related to its stability, the following experimental protocols are provided.

Protocol 1: Spectrophotometric Assay for NHS Ester Activity

This method provides a rapid, qualitative assessment of the activity of an NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at 260 nm.

Materials:

  • AMCA-NHS

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation: Allow the AMCA-NHS vial to equilibrate to room temperature. Prepare a 1 mg/mL solution of AMCA-NHS in the amine-free buffer.

  • Initial Measurement: Immediately measure the absorbance of the solution at 260 nm (A_initial).

  • Forced Hydrolysis: To 1 mL of the AMCA-NHS solution, add 100 µL of 0.5 N NaOH to rapidly hydrolyze the NHS ester.

  • Final Measurement: Immediately measure the absorbance at 260 nm again (A_final).

  • Interpretation: A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active. If there is little to no change, the reagent has likely already hydrolyzed.

Protocol 2: HPLC-Based Quantification of AMCA-NHS Stability

For a more quantitative analysis of AMCA-NHS stability, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the active ester from its hydrolysis product over time.

Materials:

  • AMCA-NHS

  • Buffer of interest (e.g., phosphate buffer at various pH values)

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Sample Preparation: Prepare a stock solution of AMCA-NHS in anhydrous DMSO. Dilute the stock solution into the desired aqueous buffer at a specific temperature to initiate hydrolysis.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the sample onto the HPLC system.

  • Chromatography: Elute the sample using a suitable gradient to separate the AMCA-NHS peak from the hydrolyzed AMCA peak.

  • Detection: Monitor the elution profile at a wavelength where both compounds absorb (e.g., 345 nm for the AMCA fluorophore).

  • Quantification: Integrate the peak areas of the AMCA-NHS and hydrolyzed AMCA peaks at each time point.

  • Data Analysis: Plot the percentage of remaining AMCA-NHS versus time to determine the hydrolysis rate and the half-life of the reagent under the tested conditions.

cluster_workflow HPLC-Based Stability Assay Workflow Start Start Prepare_Stock Prepare AMCA-NHS Stock in Anhydrous DMSO Start->Prepare_Stock Initiate_Hydrolysis Dilute in Aqueous Buffer (t=0) Prepare_Stock->Initiate_Hydrolysis Time_Points Inject Aliquot at Time Points (t=x) Initiate_Hydrolysis->Time_Points HPLC_Separation HPLC Separation (C18 Column) Time_Points->HPLC_Separation t = 0, 15, 30... min UV_Detection UV Detection (e.g., 345 nm) HPLC_Separation->UV_Detection Quantification Peak Area Quantification UV_Detection->Quantification Quantification->Time_Points Next Time Point Data_Analysis Calculate Half-life Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for quantitative stability analysis of AMCA-NHS using HPLC.

Conclusion

The stability of AMCA-NHS is a critical parameter that directly impacts its efficacy as a fluorescent labeling reagent. In its solid form, proper storage at -20°C under desiccated and light-protected conditions ensures a long shelf life. In solution, the stability is primarily dictated by the pH and temperature of the aqueous environment, with hydrolysis being the main degradation pathway. By understanding the principles of AMCA-NHS stability and employing the appropriate handling, storage, and experimental conditions, researchers can maximize the efficiency of their conjugation reactions and obtain reliable and reproducible results. The provided protocols offer methods to assess the activity and stability of AMCA-NHS, enabling researchers to confidently use this valuable tool in their scientific endeavors.

References

An In-depth Technical Guide on the Solubility of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS), a widely used blue fluorescent probe for labeling primary amines in biomolecules. This document details its solubility in common laboratory solvents, provides protocols for its use in bioconjugation, and outlines experimental workflows.

Core Concepts: Solubility and Reactivity

This compound is a key reagent in bioconjugation, valued for its bright blue fluorescence, relatively large Stokes shift, and resistance to photobleaching. Its utility is fundamentally linked to its solubility and the reactivity of the N-succinimidyl (NHS) ester group. The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine residues in proteins) at a pH of 7-9 to form a stable, covalent amide bond.

A critical consideration is the moisture sensitivity of the NHS ester group. In aqueous environments, the NHS ester can hydrolyze, rendering it inactive for conjugation. Therefore, AMCA-NHS should be stored in a desiccated environment and stock solutions are typically prepared in anhydrous organic solvents immediately before use.[1][2] Aqueous solutions of AMCA-NHS are not recommended for storage.[1][2]

Quantitative Solubility Data

Precise quantitative solubility limits for AMCA-NHS in various solvents are not extensively published in peer-reviewed literature. However, based on product datasheets and established laboratory protocols, the following table summarizes its solubility characteristics. The concentrations provided are based on commonly used stock solution preparations and may not represent the absolute solubility limit.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)Soluble (e.g., 10 mg/mL)Anhydrous DMSO is the recommended solvent for preparing stock solutions. The vial should be equilibrated to room temperature before opening to prevent moisture condensation.[1][2]
N,N-Dimethylformamide (DMF)Soluble[3]Similar to DMSO, anhydrous DMF is a suitable solvent for stock solutions.
Aqueous Buffers (e.g., PBS)Sparingly soluble and prone to hydrolysisNot recommended for preparing stock solutions due to the rapid hydrolysis of the NHS ester. The final reaction mixture for labeling is typically aqueous, but the dye is added from a concentrated organic stock.
EthanolNo definitive data foundWhile some related coumarin compounds have solubility in ethanol, it is not a commonly recommended solvent for AMCA-NHS stock solutions.

Experimental Protocols

Protocol 1: Preparation of AMCA-NHS Stock Solution

This protocol describes the standard procedure for preparing a stock solution of AMCA-NHS for use in labeling reactions.

Materials:

  • This compound (AMCA-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Allow the vial of AMCA-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of AMCA-NHS).

  • Vortex the vial briefly to ensure the powder is fully dissolved.

  • Use the stock solution immediately. For storage, aliquot into single-use tubes, protect from light, and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protein Labeling with AMCA-NHS

This protocol provides a general workflow for the covalent labeling of proteins with AMCA-NHS.

Materials:

  • Purified protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0 or PBS)

  • AMCA-NHS stock solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 7-9. Buffers containing primary amines like Tris or glycine are not compatible as they will compete for reaction with the NHS ester.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the AMCA-NHS stock solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. This will react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows related to the use of AMCA-NHS.

G Workflow for AMCA-NHS Stock Solution Preparation cluster_storage Storage cluster_preparation Preparation cluster_use Use & Storage storage AMCA-NHS vial (desiccated, -20°C) equilibrate Equilibrate to Room Temperature storage->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve use_immediately Use Immediately dissolve->use_immediately aliquot_store Aliquot & Store at -20°C (Protected from light) dissolve->aliquot_store G General Workflow for Protein Labeling with AMCA-NHS cluster_reactants Reactants cluster_reaction Reaction cluster_post_reaction Post-Reaction protein Protein in Amine-Free Buffer (pH 7-9) mix Mix Reactants (10-20x molar excess of dye) protein->mix amca_nhs AMCA-NHS Stock (in DMSO) amca_nhs->mix incubate Incubate 1-2 hours (Room Temperature, Dark) mix->incubate quench Quench with Amine-Containing Buffer incubate->quench purify Purify Labeled Protein (e.g., Size-Exclusion) quench->purify final_product Purified AMCA-Labeled Protein purify->final_product G Signaling Pathway of Amine-Reactive Labeling amca_nhs AMCA-NHS (7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester) reaction Nucleophilic Acyl Substitution (pH 7-9) amca_nhs->reaction primary_amine Primary Amine (e.g., Lysine on Protein) primary_amine->reaction amide_bond Stable Amide Bond (AMCA-Protein Conjugate) reaction->amide_bond nhs_leaving_group N-hydroxysuccinimide (Leaving Group) reaction->nhs_leaving_group

References

An In-depth Technical Guide to Amine-Reactive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive fluorescent probes, essential tools for labeling proteins, antibodies, peptides, and other biomolecules in a variety of research and drug development applications. We will delve into the core chemistry, compare commonly used reactive groups, and provide detailed experimental protocols to ensure successful and reproducible conjugation.

Core Principles of Amine-Reactive Labeling

Amine-reactive fluorescent probes are synthetic molecules that covalently attach to primary amines (-NH₂) on target biomolecules.[1] In proteins, these primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[1] Due to the positive charge of these amines at physiological pH, they are typically located on the exterior of the protein, making them readily accessible for labeling.[1]

The most prevalent classes of amine-reactive groups are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates (ITCs) .[2] Both react with non-protonated primary amines to form stable covalent bonds.[3]

  • Succinimidyl Esters (NHS Esters): These are the most popular amine-reactive groups for labeling biomolecules.[4] They react with primary amines to form stable amide bonds. The reaction is most efficient at a slightly basic pH of 7.2 to 8.5.[5][6] NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that can reduce labeling efficiency.[5][7] Therefore, it is crucial to perform labeling reactions promptly after preparing the probe solution and to control the reaction conditions.[3]

  • Isothiocyanates (ITCs): This reactive group reacts with primary amines to form a stable thiourea bond.[8][9] Similar to NHS esters, the reaction is favored at a slightly basic pH.[9] While also susceptible to hydrolysis, isothiocyanates can sometimes offer higher conjugation yields compared to NHS esters.[10]

Selecting the Right Fluorescent Probe

The choice of a fluorescent probe depends on several factors, including the excitation source available (e.g., laser lines in a microscope or flow cytometer), the desired emission wavelength for detection, and the photophysical properties of the dye, such as brightness (a product of molar extinction coefficient and quantum yield) and photostability.

Below is a comparative table of commonly used amine-reactive fluorescent probes.

FluorophoreReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)
FITC Isothiocyanate492518~75,000
Alexa Fluor™ 488 NHS Ester49451773,000
Andy Fluor™ 546 NHS Ester546572~110,000
BODIPY™ FL NHS Ester503512~80,000
Alexa Fluor™ 647 NHS Ester651672270,000
Cy™5 NHS Ester646662~250,000

Data compiled from multiple sources.[8][11][12][13][14][15] Exact values can vary depending on the conjugation partner and buffer conditions.

Experimental Protocols

This section provides a generalized protocol for labeling a protein, such as an antibody, with an amine-reactive fluorescent probe.

Materials
  • Protein to be labeled (e.g., IgG antibody) at a concentration of 2-10 mg/mL.

  • Amine-reactive fluorescent probe (lyophilized powder).

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[6][10]

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.[2][7]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

  • Purification column (e.g., size-exclusion chromatography like Sephadex G-25).[7]

Procedure
  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers like Tris or glycine, as these will compete with the labeling reaction.[2][10]

    • If necessary, dialyze the protein against a suitable buffer such as phosphate-buffered saline (PBS).[10]

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[3]

  • Probe Preparation:

    • Allow the vial of the lyophilized amine-reactive probe to warm to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the probe in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[3]

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the desired molar excess of the reactive probe stock solution.[10] A 10-20 fold molar excess of dye to protein is a common starting point, but this should be optimized for each specific protein and dye combination.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching solution to the reaction mixture to terminate the labeling reaction by reacting with any remaining unreacted probe.[2]

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted probe and quenching reagents using a size-exclusion chromatography column.[7]

    • The first colored fraction to elute will be the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the fluorophore.

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max is the absorbance at the fluorophore's maximum absorbance wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor for the dye's absorbance at 280 nm.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the chemical reaction, a typical experimental workflow, and a decision-making pathway for probe selection.

Amine_Reaction cluster_reactants Reactants cluster_product Product Probe Amine-Reactive Probe R-CO-NHS Conjugate Labeled Protein Protein-NH-CO-R Probe->Conjugate Reaction at pH 8.3-8.5 Protein Protein Protein-NH₂ Protein->Conjugate Byproduct Byproduct NHS

Chemical reaction of an NHS ester with a primary amine.

Labeling_Workflow A Prepare Protein in Amine-Free Buffer C Mix Protein and Dye A->C B Prepare Reactive Dye Solution B->C D Incubate (1 hr, RT, dark) C->D E Quench Reaction D->E F Purify Conjugate (SEC) E->F G Characterize (DOL) F->G

Experimental workflow for protein labeling.

Probe_Selection cluster_laser Excitation Source cluster_emission Emission cluster_stability Photostability node_q node_q node_a node_a Start Start Probe Selection Q1 What is your excitation source? Start->Q1 Q2 Desired Emission Color? Q1->Q2 488 nm Laser Q1->Q2 561 nm Laser Q1->Q2 640 nm Laser Q3 High Photostability Needed? Q2->Q3 Green A_561 Use 561 nm optimized dye (e.g., Andy Fluor 546) Q2->A_561 Red A_640 Use 640 nm optimized dye (e.g., Alexa Fluor 647) Q2->A_640 Far-Red A_FITC Consider FITC Q3->A_FITC No A_AF Choose photostable dye (e.g., Alexa Fluor) Q3->A_AF Yes A_488 Use 488 nm optimized dye (e.g., Alexa Fluor 488)

Decision tree for selecting an amine-reactive probe.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with AMCA-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye widely utilized for labeling proteins, particularly antibodies, for various applications such as immunofluorescence microscopy, flow cytometry, and immunoassays.[1][2] Its desirable properties include a relatively large Stokes shift and good photostability.[1][3] The N-hydroxysuccinimide (NHS) ester of AMCA provides a robust method for covalently attaching the fluorophore to primary amines (e.g., the side chain of lysine residues) on the antibody, forming a stable amide bond.[1][4][5] This document provides a detailed protocol for the successful conjugation of AMCA-NHS ester to antibodies, including methods for purification and characterization of the conjugate.

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a primary amine on the antibody with the electrophilic NHS ester of AMCA. This reaction is highly pH-dependent, with optimal conditions typically between pH 7.2 and 9.0.[6][7] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[6][8][9][10]

Materials and Reagents

  • Antibody to be labeled (in an amine-free buffer)

  • AMCA-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5[3][11]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.4-8.0

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or desalting spin column[4][12]

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Microcentrifuge tubes

Quantitative Data Summary

The following tables summarize key quantitative data for the antibody labeling protocol.

Table 1: Spectral Properties of AMCA

ParameterValueReference
Excitation Maximum (λex)~345-350 nm[2]
Emission Maximum (λem)~440-450 nm[2]
Molar Extinction Coefficient (ε)~19,000 M⁻¹cm⁻¹ at λmax[2]

Table 2: Recommended Reaction Parameters

ParameterRecommended ConditionRationaleReference
pH8.0 - 8.5Optimal for the reaction between NHS esters and primary amines. Lower pH protonates amines, preventing reaction; higher pH increases hydrolysis of the NHS ester.[3][6]
Antibody Concentration> 0.5 mg/mL (ideally 2-10 mg/mL)Higher concentrations increase the reaction kinetics and labeling efficiency.[3][11]
Molar Ratio (Dye:Antibody)5:1 to 20:1This should be empirically optimized. A higher ratio can lead to over-labeling and potential antibody precipitation or loss of function.[3]
Reaction Buffer0.1 M Sodium Bicarbonate or 50 mM Sodium BorateThese buffers maintain the optimal pH and are free of competing primary amines.[3]
Temperature & TimeRoom temperature for 1-4 hours or 4°C overnightProvides a balance between reaction completion and antibody stability.[3]

Experimental Protocols

Protocol 1: Antibody Preparation

This initial step is crucial to remove any substances that could interfere with the labeling reaction.

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, pH 8.3).[4] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the antibody for the NHS ester.[4] If necessary, perform a buffer exchange using a desalting spin column, dialysis, or tangential flow filtration.[3][11]

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[3]

Protocol 2: AMCA-NHS Ester Stock Solution Preparation
  • Allow the vial of AMCA-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[4][11][13]

  • Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][13] This stock solution should be prepared fresh.[4]

Protocol 3: Antibody Labeling Reaction
  • Place the prepared antibody solution in a microcentrifuge tube.

  • Calculate the required volume of the AMCA-NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess of dye to protein is a common starting point for antibodies).[2]

  • Slowly add the calculated volume of the AMCA-NHS ester stock solution to the antibody solution while gently mixing.[4]

  • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[3][14]

Protocol 4: Quenching the Reaction (Optional)
  • To stop the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.[3]

  • Incubate for 15-30 minutes at room temperature.[3]

Protocol 5: Purification of the Labeled Antibody

It is critical to remove the unreacted AMCA-NHS ester and any reaction byproducts.

  • Equilibrate a size-exclusion chromatography or desalting spin column with PBS according to the manufacturer's instructions.

  • Apply the reaction mixture to the equilibrated column.

  • Centrifuge the column (if using a spin column) or elute with PBS (if using a gravity-flow column).

  • Collect the purified, labeled antibody, which will be in the first colored fraction to elute.[4]

Protocol 6: Characterization of the Labeled Antibody - Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

  • Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of AMCA, which is approximately 350 nm (A₃₅₀).[2]

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law, including a correction factor (CF) for the dye's absorbance at 280 nm.[4]

    • Antibody Concentration (M) = [A₂₈₀ - (A₃₅₀ x CF)] / ε_protein

      • ε_protein for IgG is typically ~210,000 M⁻¹cm⁻¹

    • Dye Concentration (M) = A₃₅₀ / ε_dye

      • ε_dye for AMCA is ~19,000 M⁻¹cm⁻¹

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Ab_prep Antibody Preparation (Buffer Exchange & Concentration) Conjugation Conjugation Reaction (Mixing Ab and Dye) Ab_prep->Conjugation Dye_prep AMCA-NHS Ester Stock Solution Preparation Dye_prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification If not quenching Quenching->Purification DOL Characterization (Degree of Labeling Calculation) Purification->DOL Signaling_Pathway_Example cluster_cell Cell Receptor Cell Surface Receptor (e.g., EGFR) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Microscope Fluorescence Microscope Receptor->Microscope Detection Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response AMCA_Ab AMCA-Labeled Antibody AMCA_Ab->Receptor Binding

References

Application Notes: Conjugation of AMCA-NHS to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling sensitive detection and quantification for applications such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1] Aminomethylcoumarin acetate (AMCA) is a blue fluorescent dye that can be covalently attached to peptides. The N-hydroxysuccinimide (NHS) ester of AMCA (AMCA-NHS) is a popular amine-reactive reagent that forms a stable amide bond with primary amines on a peptide, such as the N-terminal α-amino group and the ε-amino group of lysine residues.[2][3]

This document provides a detailed protocol for the conjugation of AMCA-NHS to a peptide, including reagent preparation, reaction conditions, purification of the conjugate, and characterization by determining the Degree of Labeling (DOL).

Principle of Reaction

The conjugation chemistry relies on the reaction between the NHS ester of AMCA and primary amines on the peptide. The NHS ester is an efficient acylating agent that reacts with the nucleophilic primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3] This reaction is highly dependent on pH, with optimal rates occurring in the range of 7.2 to 8.5.[3]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products AMCA_NHS AMCA-NHS Ester Conditions pH 7.2 - 8.5 Room Temperature AMCA_NHS->Conditions Peptide_Amine Peptide-NH₂ (Primary Amine) Peptide_Amine->Conditions Conjugate AMCA-Peptide (Stable Amide Bond) Conditions->Conjugate Byproduct N-hydroxysuccinimide (NHS) Conditions->Byproduct

Caption: Chemical reaction pathway for AMCA-NHS conjugation to a peptide.

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine group

  • AMCA-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5.[4] (Avoid buffers containing primary amines like Tris or glycine).[5]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25 for size-exclusion chromatography or a C18 column for RP-HPLC)

  • Spectrophotometer

Protocol: Step-by-Step Conjugation
  • Peptide Preparation: Dissolve the peptide in the Conjugation Buffer at a concentration of 1-5 mg/mL.[1]

  • AMCA-NHS Preparation: Immediately before use, dissolve the AMCA-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[1]

  • Conjugation Reaction:

    • Add a 5 to 15-fold molar excess of the dissolved AMCA-NHS to the peptide solution.[1][5] The optimal ratio may need to be determined empirically for each peptide.

    • Gently vortex the mixture and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted AMCA-NHS. Incubate for an additional 30 minutes at room temperature.[1][5]

  • Purification of the Conjugate:

    • It is crucial to remove unreacted AMCA-NHS to prevent high background fluorescence and ensure accurate quantification.[6]

    • Size-Exclusion Chromatography (SEC): This is a common method for separating the labeled peptide from the smaller, unreacted dye molecules.[6]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides high-resolution purification and is the standard method for peptide purification.[1][7] Monitor the elution at ~220 nm (peptide backbone) and ~350 nm (AMCA dye).[1]

  • Characterization and Storage:

    • Confirm successful conjugation via mass spectrometry, which will show a mass shift corresponding to the addition of the AMCA moiety.[1]

    • Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry (detailed below).

    • Store the lyophilized, labeled peptide at -20°C or colder, protected from light.

G A Prepare Peptide Solution (1-5 mg/mL in Conjugation Buffer) C Combine and React (1-2 hours, Room Temp, Dark) A->C B Prepare AMCA-NHS Stock (10 mg/mL in DMSO/DMF) B->C D Quench Reaction (Optional, 30 mins) C->D E Purify Conjugate (RP-HPLC or SEC) D->E F Characterize (Mass Spec & UV-Vis for DOL) E->F G Store (-20°C, Lyophilized, Dark) F->G

Caption: Experimental workflow for peptide conjugation with AMCA-NHS.

Data Presentation

Recommended Reagent Ratios and Conditions
ParameterRecommended ValueNotes
Peptide Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency.
AMCA-NHS:Peptide Molar Ratio 5:1 to 15:1The optimal ratio depends on the number of available amines and desired DOL.
Reaction Buffer 0.1 M Sodium Bicarbonate or PhosphatepH must be between 7.2 and 8.5 for optimal reaction.[3]
Reaction Time 1-2 hoursLonger times may not significantly increase yield and can increase hydrolysis of the NHS ester.
Reaction Temperature Room Temperature (~25°C)Reactions can be performed at 4°C, but may require longer incubation times.
Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, is a critical quality control parameter.[8][9] It can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths.[10]

Key Spectroscopic Data for Calculation

ParameterSymbolValue
Molar Extinction Coefficient of AMCA at ~350 nm ε_dye_~19,000 M⁻¹cm⁻¹
Absorbance of AMCA at 280 nm A₂₈₀_dye_Varies
Correction Factor (A₂₈₀_dye_ / A_max_dye_) CF~0.15 (This should be empirically determined if possible)
Molar Extinction Coefficient of Peptide at 280 nm ε_peptide_Varies (Calculate based on amino acid sequence)

Calculation Steps:

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for AMCA, ~350 nm (A_max_).[9]

  • Calculate Peptide Concentration:

    • First, correct the absorbance at 280 nm for the contribution of the dye: A_peptide_ = A₂₈₀ - (A_max_ × CF) [10][11]

    • Then, calculate the molar concentration of the peptide: [Peptide] (M) = A_peptide_ / (ε_peptide_ × path length) [10]

  • Calculate Dye Concentration:

    • [Dye] (M) = A_max_ / (ε_dye_ × path length) [10]

  • Calculate Degree of Labeling (DOL):

    • DOL = [Dye] / [Peptide] [12]

An ideal DOL is typically between 0.5 and 2.0.[9] A DOL that is too high can lead to fluorescence quenching and may alter the peptide's biological activity.[12]

References

Application Note: Optimizing Molar Excess for Efficient Protein Labeling with AMCA-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research and drug development. Aminomethylcoumarin acetate (AMCA) is a blue fluorescent dye that is widely used for creating fluorescently labeled proteins for applications such as immunofluorescence, flow cytometry, and fluorescence-based assays.[1] The N-hydroxysuccinimide (NHS) ester of AMCA (AMCA-NHS) is a popular amine-reactive reagent that forms a stable, covalent amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus) on a protein.[2][3][4]

A critical parameter for successful protein labeling is the molar excess of the AMCA-NHS reagent relative to the protein.[5] Optimizing this ratio is essential for achieving the desired degree of labeling (DOL). Insufficient molar excess can lead to under-labeled proteins with a low signal, while an excessive amount can cause over-labeling, which may lead to protein precipitation, loss of biological activity, or fluorescence quenching.[5][6] This application note provides a detailed guide for calculating the molar excess of AMCA-NHS and outlines protocols for efficient protein labeling.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and incubation time. The following table summarizes the recommended starting conditions for labeling proteins with AMCA-NHS. It is important to note that these are starting points, and empirical optimization is often necessary for specific proteins and applications.[1][5][7]

ParameterRecommended ConditionNotes
Molar Excess (AMCA-NHS:Protein)
Protein Conc. < 2 mg/mL15-fold[2]Higher excess is needed for lower protein concentrations to drive the reaction.
Protein Conc. 2-5 mg/mL10-fold[2]A common starting point for many proteins.[2]
Protein Conc. > 5 mg/mL8-fold[2]Higher protein concentrations increase reaction kinetics, requiring less excess dye.[6]
For Antibodies (general)10 to 20-fold[7]This range is a typical starting point for optimizing antibody labeling.[7]
Reaction Buffer 0.05M Sodium Borate, pH 8.5[2]Optimal pH for the reaction between NHS esters and primary amines.[8]
0.1M Sodium Bicarbonate, pH 8.3-9.0[7][9]An effective alternative to borate buffer.
0.1M Phosphate Buffer, pH 7.2-8.5[2][9]Can be used, but the reaction is most efficient at a slightly alkaline pH.[10]
Protein Concentration 1-10 mg/mL[2][8]Higher concentrations generally lead to better labeling efficiency.[6]
Reaction Temperature Room Temperature[2][7]Convenient and generally sufficient for the reaction to proceed.
4°CCan be used for unstable proteins, but may require longer incubation times.[1][11]
Reaction Time 1-2 hours[2][7]Sufficient for the reaction to reach completion at room temperature.
OvernightOften used when the reaction is performed at 4°C.[1][9]

Experimental Protocols

This section provides detailed methodologies for the key steps involved in protein labeling with AMCA-NHS.

  • Protein Preparation :

    • The protein of interest should be dissolved in an amine-free buffer.[7] Buffers containing primary amines such as Tris or glycine are incompatible as they will compete with the protein for reaction with the AMCA-NHS ester.[2]

    • If the protein is in an incompatible buffer, perform a buffer exchange into a recommended reaction buffer (e.g., 0.05M sodium borate, pH 8.5) using dialysis or a size-exclusion chromatography column (e.g., Sephadex G-25).[2][7]

    • Ensure the final protein concentration is between 1-10 mg/mL for optimal labeling.[2][8]

  • AMCA-NHS Stock Solution Preparation :

    • AMCA-NHS is moisture-sensitive.[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze and inactivate the NHS ester.[2][7]

    • Immediately before use, dissolve the AMCA-NHS in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 1-10 mg/mL).[2][7]

    • Do not store AMCA-NHS in solution for extended periods, as its reactivity will decrease over time.[2][6]

To determine the amount of AMCA-NHS required for the labeling reaction, you will need the molecular weights of both the protein and the AMCA-NHS (MW ≈ 330 Da), and the mass of the protein to be labeled.[2]

Formula for Calculating the Mass of AMCA-NHS:

Mass of AMCA-NHS (mg) = (Molar Excess) x [Mass of Protein (mg) / MW of Protein (Da)] x MW of AMCA-NHS (Da)

Example Calculation: To label 2 mg of an antibody (MW = 150,000 Da) at a concentration of 4 mg/mL with a 10-fold molar excess of AMCA-NHS (MW = 330 Da):

  • Calculate moles of antibody: (2 mg) / (150,000,000 mg/mol) = 1.33 x 10⁻⁸ moles

  • Calculate moles of AMCA-NHS needed: (1.33 x 10⁻⁸ moles of antibody) x 10 (molar excess) = 1.33 x 10⁻⁷ moles

  • Calculate mass of AMCA-NHS needed: (1.33 x 10⁻⁷ moles) x (330,000 mg/mol) = 0.044 mg

Alternatively, a simplified formula is often provided by manufacturers:[8][9]

mg of AMCA-NHS = Molar Excess × (mg of protein / MW of protein) × MW of AMCA-NHS[2]

  • Labeling Reaction :

    • Add the calculated volume of the AMCA-NHS stock solution to the protein solution while gently mixing.[7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][9]

  • Quenching the Reaction (Optional) :

    • To stop the reaction, a quenching solution like 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.[7] This will consume any unreacted AMCA-NHS. Incubate for an additional 15-30 minutes.[7]

  • Purification of the Labeled Protein :

    • It is crucial to remove the unreacted AMCA-NHS from the labeled protein.[2]

    • This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[7][9][11]

    • Equilibrate the column or perform dialysis against your desired storage buffer (e.g., PBS).

  • Storage :

    • Store the purified, labeled protein protected from light at 4°C for short-term storage (up to one month) or in single-use aliquots at -20°C for long-term storage.[2]

Visualizations

The following diagram illustrates the chemical reaction between the AMCA-NHS ester and a primary amine on a protein, resulting in a stable amide bond.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Labeled_Protein AMCA-Protein (Stable Amide Bond) Protein->Labeled_Protein Nucleophilic Attack pH 8.3-9.0 AMCA_NHS AMCA-NHS Ester AMCA_NHS->Labeled_Protein NHS NHS (Byproduct) AMCA_NHS->NHS Leaving Group G start Start: Protein Sample prep 1. Protein Preparation (Amine-Free Buffer, pH 8.3-9.0) start->prep calc 3. Calculate Molar Excess of AMCA-NHS prep->calc reagent_prep 2. Prepare AMCA-NHS Stock Solution (in DMSO) reagent_prep->calc reaction 4. Labeling Reaction (1-2h at RT or overnight at 4°C) calc->reaction purify 5. Purification (Size-Exclusion Chromatography or Dialysis) reaction->purify qc 6. Quality Control (Determine Degree of Labeling) purify->qc end End: Purified Labeled Protein qc->end

References

Application Notes and Protocols for AMCA-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for labeling biomolecules with Aminomethylcoumarin Acetate (AMCA)-NHS esters. Adherence to these protocols is crucial for achieving high-efficiency, reproducible conjugations for a wide range of applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Introduction to AMCA-NHS Ester Chemistry

AMCA-NHS ester is a blue fluorescent labeling reagent that reacts with primary amines (-NH₂) on biomolecules to form stable amide bonds.[1][] This reaction, known as acylation, is a nucleophilic substitution where the deprotonated primary amine attacks the carbonyl group of the N-hydroxysuccinimide (NHS) ester, leading to the release of the NHS leaving group.[][3] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, which governs both the nucleophilicity of the amine and the stability of the NHS ester.[4][5]

The Critical Role of pH in the Labeling Reaction

The selection of an appropriate buffer pH is a critical parameter for successful labeling with AMCA-NHS esters. The pH directly influences two competing reactions:

  • Amine Reactivity: For the labeling reaction to occur, the primary amine on the target molecule (e.g., the ε-amino group of a lysine residue in a protein) must be in its deprotonated, nucleophilic state (-NH₂).[4][6] At acidic or neutral pH, primary amines are predominantly in their protonated, non-reactive form (-NH₃⁺). As the pH increases, the equilibrium shifts towards the deprotonated form, increasing the rate of the labeling reaction.[6]

  • NHS Ester Hydrolysis: A competing reaction is the hydrolysis of the AMCA-NHS ester, where it reacts with water. This reaction is also accelerated at higher pH values and leads to the inactivation of the labeling reagent, reducing the overall labeling efficiency.[4][7]

Therefore, the optimal pH for labeling is a compromise that maximizes the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis. For most applications involving proteins and other biomolecules, the optimal pH range for NHS ester labeling is 8.3 to 8.5 .[4][5][8][9]

Recommended Labeling Buffers

The composition of the labeling buffer is as important as the pH. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the AMCA-NHS ester.[10][11]

Buffer ComponentConcentration (M)Recommended pHNotes
Sodium Bicarbonate0.18.3 - 8.5A commonly used and effective buffer for NHS ester labeling.[5][8][12]
Sodium Borate0.05 - 0.18.5Another excellent choice for maintaining the optimal pH for the reaction.[10][13]
Phosphate Buffer0.17.2 - 8.0Can be used for proteins that are sensitive to higher pH values.[4][5] Note that labeling efficiency may be lower and require longer incubation times or a higher molar excess of the dye. For sensitive IgM antibodies, a pH of 7.2-7.5 is recommended.[14]

Note: When performing large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture. It is advisable to use a more concentrated buffer or monitor and adjust the pH during the reaction.[5][8]

Experimental Protocols

General Protocol for Protein Labeling with AMCA-NHS Ester

This protocol provides a general workflow for labeling proteins with AMCA-NHS ester. The optimal conditions, including the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • AMCA-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Solution (e.g., 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen labeling buffer at a concentration of 1-10 mg/mL.[5]

    • If the protein is in a buffer containing primary amines, it must be dialyzed against the labeling buffer before proceeding.[10]

  • Prepare the AMCA-NHS Ester Stock Solution:

    • Allow the vial of AMCA-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[10]

    • Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[15][16]

  • Calculate the Required Amount of AMCA-NHS Ester:

    • The optimal molar ratio of dye to protein for sufficient labeling can vary. A common starting point is a 10- to 20-fold molar excess of the dye.[13]

    • mg of AMCA-NHS Ester = (mg of Protein / MW of Protein) * (Molar Excess of Dye) * (MW of AMCA-NHS Ester)

  • Labeling Reaction:

    • While gently stirring, slowly add the calculated amount of AMCA-NHS ester stock solution to the protein solution.[17]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[18] For sensitive proteins, the incubation can be performed on ice for a longer period (e.g., overnight).[8]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add a quenching solution to a final concentration of 50-100 mM.[13][18] This will react with any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.[18]

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[8][16]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of AMCA (approximately 346-350 nm).[18][19]

    • The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of the dye to the absorbance at 280 nm.

Visualizations

Protein Protein with Primary Amine (-NH₂) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack AMCA_NHS AMCA-NHS Ester AMCA_NHS->Intermediate Hydrolyzed_AMCA Hydrolyzed AMCA (Inactive) AMCA_NHS->Hydrolyzed_AMCA Competing Reaction (Higher pH) Labeled_Protein AMCA-Labeled Protein (Stable Amide Bond) Intermediate->Labeled_Protein NHS Release NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS H2O H₂O (Hydrolysis) H2O->Hydrolyzed_AMCA

Caption: Chemical reaction pathway for AMCA-NHS ester labeling of a primary amine.

start Start prep_protein Prepare Protein Solution (Amine-Free Buffer, pH 8.3-8.5) start->prep_protein mix Mix Protein and Dye (10-20x Molar Excess of Dye) prep_protein->mix prep_dye Prepare AMCA-NHS Ester Stock Solution (DMSO/DMF) prep_dye->mix incubate Incubate (1-2h at RT, protected from light) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Labeled Protein (Size-Exclusion Chromatography) quench->purify analyze Analyze (Determine Degree of Labeling) purify->analyze end End analyze->end

Caption: Experimental workflow for protein labeling with AMCA-NHS ester.

References

Application Notes and Protocols for Cell Surface Protein Labeling with AMCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylcoumarin acetate (AMCA) is a popular blue fluorescent dye widely used for labeling biomolecules.[1][2][3] Its activated N-hydroxysuccinimide (NHS) ester form, AMCA-NHS, is a valuable tool for covalently labeling primary amines on cell surface proteins.[4][5] This process allows for the visualization and tracking of proteins on live or fixed cells, making it applicable to a variety of research areas including protein trafficking, receptor internalization assays, and flow cytometry.[4] AMCA's bright blue fluorescence, with an excitation maximum around 345-350 nm and an emission maximum around 440-450 nm, makes it ideal for multicolor imaging experiments with minimal spectral overlap with green and red fluorophores.[4][6] The following guide provides a detailed protocol for labeling cell surface proteins with AMCA-NHS ester.

Data Presentation

Spectral Properties of AMCA
PropertyValue
Excitation Maximum (λex)~345-350 nm[3][6]
Emission Maximum (λem)~440-450 nm[4][6]
Molar Extinction Coefficient (ε)~19,000 cm⁻¹M⁻¹[3][7]
Recommended Labeling Conditions
ParameterRecommended ValueNotes
AMCA-NHS Ester Concentration1-10 µM[4]Optimal concentration should be determined empirically.
Cell Concentration1 x 10⁶ to 1 x 10⁷ cells/mL[4]For suspension cells.
Buffer pH8.0-8.5[4][8]Enhances the reactivity of the NHS ester with primary amines.
Incubation Time15-30 minutes[4]Longer times may increase background.
Incubation Temperature4°C or on ice[4]Minimizes dye internalization.
Molar Excess of Dye (for purified protein)8 to 15-fold[5][9]Dependent on protein concentration.

Experimental Protocols

Materials and Reagents
  • AMCA-NHS Ester (or a derivative like AMCA-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Amine-free buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a borate buffer, pH 8.0-8.5)[4][5]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Imaging medium (e.g., phenol red-free cell culture medium)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge (for suspension cells)

  • Fluorescence microscope or flow cytometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_dye Prepare AMCA-NHS Stock Solution add_dye Incubate Cells with AMCA-NHS Solution prep_dye->add_dye prep_cells Prepare Cell Suspension/Monolayer wash_cells Wash Cells with Amine-Free Buffer prep_cells->wash_cells wash_cells->add_dye quench Quench Reaction add_dye->quench wash_final Final Washes quench->wash_final analyze Image or Analyze Cells wash_final->analyze

Caption: Workflow for cell surface protein labeling with AMCA-NHS ester.

Step-by-Step Protocol

1. Preparation of AMCA-NHS Ester Stock Solution

  • Allow the vial of AMCA-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[4][5]

  • Prepare a 10 mM stock solution by dissolving the required amount of the dye in anhydrous DMSO.[4]

  • Aliquot the stock solution into single-use tubes, protect from light, and store at -20°C. Avoid repeated freeze-thaw cycles.[4]

2. Cell Preparation

  • For Adherent Cells: Culture cells on coverslips or in imaging dishes to an appropriate confluency (typically 70-90%).

  • For Suspension Cells: Harvest cells and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.[4]

3. Labeling Reaction

  • Important: Perform all subsequent steps on ice or at 4°C to minimize dye internalization and preserve cell viability.[4]

  • Wash the cells (adherent or suspension) twice with a cold, amine-free buffer (e.g., HBSS, pH 8.0-8.5). For suspension cells, centrifuge at 300 x g for 5 minutes between each wash.[4] The slightly basic pH enhances the reactivity of the NHS ester with primary amines.[4][8]

  • Dilute the 10 mM AMCA-NHS Ester stock solution in the cold, amine-free buffer to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental setup.[4]

  • For adherent cells, add the labeling solution to cover the cell monolayer. For suspension cells, add the labeling solution to the cell suspension.

  • Incubate the cells with the labeling solution for 15-30 minutes on ice, protected from light.[4]

4. Quenching and Washing

  • Remove the labeling solution.

  • To quench the reaction and remove any unreacted dye, add a quenching solution (e.g., PBS containing 100 mM glycine or 100 mM Tris-HCl) and incubate for 10 minutes on ice.

  • Wash the cells three times with cold PBS to remove any unbound dye. For suspension cells, centrifuge at 300 x g for 5 minutes between each wash.[4]

5. Analysis

The labeled cells are now ready for imaging or downstream applications.

  • For Imaging: Replace the final wash buffer with an appropriate imaging medium (e.g., phenol red-free medium).

  • For Flow Cytometry: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).

Example Application: Ligand-Induced Receptor Internalization

AMCA-labeled proteins can be used to study receptor-mediated endocytosis. For instance, a growth factor labeled with AMCA can be used to track the internalization of its receptor, such as the Epidermal Growth Factor Receptor (EGFR).

cluster_0 Cell Surface cluster_1 Intracellular ligand AMCA-Labeled Ligand receptor EGFR ligand->receptor Binding ligand_receptor Ligand-Receptor Complex receptor->ligand_receptor endosome Endosome ligand_receptor->endosome Internalization lysosome Lysosome (Degradation) endosome->lysosome Trafficking

Caption: Simplified pathway of EGFR internalization tracked with an AMCA-labeled ligand.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak Fluorescence - Insufficient dye concentration.- Optimize dye concentration (try a higher concentration within the 1-10 µM range).
- Low expression of target proteins.- Ensure the cell type expresses the target protein at a detectable level.[10]
- Degraded AMCA-NHS ester.- Use fresh stock solution; avoid repeated freeze-thaw cycles and exposure to light.
- Suboptimal buffer pH.- Ensure the labeling buffer pH is between 8.0 and 8.5.[8]
High Background - Excess unbound dye.- Perform additional washing steps after labeling.
- Dye internalization.- Ensure all labeling and washing steps are performed at 4°C or on ice.[10]
- Non-specific binding.- Include a blocking step with a protein like BSA in the washing buffer.
Cell Death/Toxicity - High dye concentration.- Reduce the dye concentration or incubation time.
- Inappropriate buffer conditions.- Ensure all buffers are isotonic and at the correct pH.
- Phototoxicity during imaging.- Minimize light exposure and use appropriate filters.[11][12]

References

Application Notes and Protocols for AMCA-NHS in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylcoumarin acetate (AMCA) is a blue fluorescent dye widely utilized in immunofluorescence (IF) microscopy.[1] Its N-hydroxysuccinimide (NHS) ester derivative, AMCA-NHS, is a popular amine-reactive labeling reagent used to conjugate the AMCA fluorophore to primary amines on antibodies and other proteins.[2][3][4] This covalent labeling occurs through the formation of a stable amide bond, typically with the lysine residues on the target protein.[2]

The resulting AMCA-conjugated antibodies are valuable tools for multicolor imaging due to the dye's distinct blue fluorescence, which exhibits minimal spectral overlap with commonly used green and red fluorophores.[1][5][6] Key advantages of AMCA include its relatively large Stokes shift, high resistance to photobleaching, and fluorescence that is independent of pH over a wide range (pH 4 to 10).[1][2] These properties ensure a stable and bright signal during image acquisition, making it suitable for localizing specific antigens in cells and tissues.[2][6]

These application notes provide comprehensive protocols for labeling antibodies with AMCA-NHS and their subsequent use in immunofluorescence microscopy.

Data Presentation

The photophysical properties of AMCA are summarized below, providing essential data for experimental setup and comparison with other fluorophores.

PropertyValueReference(s)
Excitation Maximum (λex) ~345-348 nm[1][3][7]
Emission Maximum (λem) ~435-450 nm[1][3][7]
Molar Extinction Coefficient (ε) ~17,400-19,000 cm⁻¹M⁻¹[1][2][5]
Fluorescence Quantum Yield (Φ) 0.91[1][7][8]
Molecular Weight 330.3 g/mol [2]
Reactivity Primary amines[2]
Solubility DMSO, DMF[1][2]

Experimental Protocols

Protocol 1: Antibody Labeling with AMCA-NHS Ester

This protocol describes the covalent conjugation of AMCA-NHS ester to a primary antibody. It is crucial to start with a purified antibody in an amine-free buffer.[7][9]

Materials:

  • Purified antibody (in amine-free buffer, e.g., PBS)

  • AMCA-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification[7]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or using a desalting column against PBS.[4][9] Concentrate the antibody to 2-10 mg/mL.[10]

  • AMCA-NHS Ester Preparation: Allow the vial of AMCA-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare a 10 mg/mL stock solution of AMCA-NHS in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the Conjugation Buffer.[7]

    • Add a 10-20 fold molar excess of the dissolved AMCA-NHS ester to the antibody solution.[5][7] The optimal ratio may need to be determined empirically.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][7]

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM.[7] Incubate for 1 hour at room temperature to quench any unreacted NHS ester.[7]

  • Purification of the Conjugate: Separate the labeled antibody from the unreacted dye using a desalting column or by dialysis against PBS.[4]

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.[5]

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using an AMCA-conjugated primary antibody to stain cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • AMCA-conjugated primary antibody

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS (for intracellular targets)[5][6]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[5]

  • Wash Buffer: 0.05% Tween-20 in PBS[7]

  • Antifade mounting medium[7]

  • Microscope slides

Procedure:

  • Cell Preparation: Rinse the coverslips with cells twice with PBS.[7]

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5] Wash the coverslips three times with PBS for 5 minutes each.[7]

  • Permeabilization (for intracellular targets): Incubate the coverslips with Permeabilization Buffer for 10 minutes at room temperature.[5] Wash the coverslips three times with PBS for 5 minutes each.[7]

  • Blocking: Incubate the coverslips with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.[5]

  • Primary Antibody Incubation: Dilute the AMCA-conjugated primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[5][7]

  • Washing: Wash the coverslips three times with Wash Buffer for 5-10 minutes each, protected from light.[7]

  • Mounting: Briefly rinse the coverslips with deionized water. Mount the coverslips onto microscope slides using a drop of antifade mounting medium.[7] Seal the edges of the coverslip to prevent drying.

  • Imaging: Visualize the fluorescence using a microscope equipped with the appropriate filters for AMCA (excitation ~350 nm, emission ~450 nm).[6]

Visualizations

AMCA-NHS Ester Reaction with a Primary Amine

AMCA_NHS AMCA-NHS Ester Conjugated_Antibody AMCA-Labeled Antibody (Stable Amide Bond) AMCA_NHS->Conjugated_Antibody pH 7-9 Antibody Antibody with Primary Amine (e.g., Lysine) Antibody->Conjugated_Antibody NHS NHS (leaving group)

Caption: Covalent labeling of an antibody with AMCA-NHS ester.

Immunofluorescence Experimental Workflow

cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell Culture Cell Culture Fixation Fixation Cell Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation (AMCA-conjugated) Primary Antibody Incubation (AMCA-conjugated) Blocking->Primary Antibody Incubation (AMCA-conjugated) Washing Washing Primary Antibody Incubation (AMCA-conjugated)->Washing Mounting Mounting Washing->Mounting Microscopy Microscopy Mounting->Microscopy EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

References

Application Note: Purification of AMCA-Labeled Proteins from Unreacted Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of proteins with fluorescent dyes such as Aminomethylcoumarin Acetate (AMCA) is a cornerstone technique in biological research and drug development.[1][2][3] AMCA, a blue fluorescent dye, is frequently used for multicolor imaging, flow cytometry, and other fluorescence-based assays due to its distinct spectral properties.[2][4] A critical step following the conjugation reaction is the removal of unreacted, free dye from the labeled protein.[3][5][6] Incomplete purification can lead to inaccurate determination of the degree of labeling (DOL), high background noise, and potential artifacts in downstream applications.[5][6] This application note provides detailed protocols for the most common methods to purify AMCA-labeled proteins: size exclusion chromatography and dialysis.

Principle of AMCA Labeling

AMCA is typically supplied as an N-hydroxysuccinimide (NHS) ester (AMCA-NHS) or a succinimidyl ester (AMCA-SE).[1][2] These reactive groups readily form stable covalent amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1][3] The reaction is most efficient at a slightly basic pH (7.2-9.5).[1]

Post-Labeling Purification Strategies

The choice of purification method depends on factors such as sample volume, protein concentration, and the desired level of purity. The two most widely used and effective methods are size exclusion chromatography and dialysis. Both methods separate the larger protein-dye conjugate from the smaller, unreacted AMCA dye molecules based on differences in their molecular size.[7][8][9]

Size Exclusion Chromatography (SEC) , also known as gel filtration, is a rapid method that separates molecules based on their hydrodynamic radius.[7][8][9] The stationary phase consists of porous beads. Larger molecules, such as the labeled protein, are excluded from the pores and travel through the column more quickly, eluting first.[8][9][10] Smaller molecules, like the free AMCA dye, enter the pores, extending their path through the column and eluting later.[8][9][10] This technique is available in various formats, including gravity-flow columns, spin columns, and automated liquid chromatography systems (FPLC/HPLC).[7]

Dialysis is a process that involves the diffusion of solutes across a semi-permeable membrane.[7] The AMCA-labeled protein solution is placed within a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO) that is significantly smaller than the protein.[7] This is then placed in a large volume of buffer. The small, unreacted AMCA molecules can freely pass through the pores of the membrane into the surrounding buffer, while the larger labeled protein is retained.[7] This method is gentle and effective but generally more time-consuming than SEC.[7][11]

Quantitative Data Summary

For successful and reproducible protein labeling and purification, it is crucial to control several key parameters. The following table summarizes important quantitative data for AMCA labeling and purification.

ParameterRecommended Value/RangeNotes
AMCA Spectral Properties
Excitation Maximum (λex)~345-350 nm[2]
Emission Maximum (λem)~440-450 nm[2]
Molar Extinction Coefficient (ε)~19,000 M⁻¹cm⁻¹[2]At λmax
Labeling Reaction Conditions
Protein Concentration1 - 10 mg/mL[1]Higher concentrations can improve labeling efficiency.[1]
Reaction Buffer pH7.2 - 9.5[1]Optimal reactivity is at a slightly basic pH.[1]
Buffer CompositionAmine-free buffers (e.g., PBS, Borate, Bicarbonate)[1]Buffers containing primary amines like Tris or glycine will compete with the protein for the dye.[1]
Molar Ratio (Dye:Protein)2:1 to 20:1A 10:1 to 15:1 ratio is a common starting point for antibodies.[2][3] This often requires empirical optimization.[2][12]
Purification Parameters
Size Exclusion Chromatography
Resin TypeSephadex G-25, Bio-Gel P-30, or equivalent[3][11][13]Select a resin with a fractionation range suitable for separating the protein from the small dye molecule.
Dialysis
Membrane MWCO3-6 times smaller than the protein's molecular weight.[7]For a typical IgG (~150 kDa), a 10-14 kDa MWCO membrane is appropriate.[7][14]
Dialysis Buffer Volume≥ 200 times the sample volume.[7]
Number of Buffer ChangesMinimum of 3[7]
Post-Purification
Degree of Labeling (DOL)2 - 6 moles of dye per mole of protein[1]An optimal DOL provides a good signal without affecting protein function.[3]

Experimental Protocols

Protocol 1: Purification of AMCA-Labeled Protein using Size Exclusion Chromatography (Spin Column Format)

This protocol is designed for rapid purification of small sample volumes.

Materials:

  • AMCA-labeled protein reaction mixture

  • Desalting spin column (e.g., Zeba™ Spin Desalting Columns, Sephadex® G-25)[5][6][13]

  • Collection tubes

  • Microcentrifuge

  • Equilibration buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.

  • Column Equilibration:

    • Add the equilibration buffer to the top of the resin bed.

    • Centrifuge again and discard the flow-through. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Application:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply the AMCA-labeled protein reaction mixture to the center of the resin bed.

  • Elution:

    • Centrifuge the column according to the manufacturer's instructions.

    • The purified, blue-colored AMCA-labeled protein will be collected in the tube.[1] The unreacted dye will be retained in the resin.[1]

  • Storage:

    • Store the purified protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Protocol 2: Purification of AMCA-Labeled Protein using Dialysis

This protocol is suitable for various sample volumes and is a gentler method.

Materials:

  • AMCA-labeled protein reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an IgG)[7]

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

  • Cold room or refrigerator (4°C)

Procedure:

  • Membrane Preparation:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing to remove preservatives.[7]

  • Sample Loading:

    • Load the AMCA-labeled protein reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

    • Securely close the tubing/cassette.

  • Dialysis:

    • Place the loaded dialysis device into a beaker containing a large volume (at least 200 times the sample volume) of cold (4°C) dialysis buffer.[7]

    • Stir the buffer gently on a magnetic stir plate.[7]

  • Buffer Exchange:

    • Perform the dialysis for at least 6 hours to overnight at 4°C.[7][14]

    • Change the dialysis buffer at least 3 times. A common schedule is to change the buffer after 1-2 hours, again after another 1-2 hours, and then let it dialyze overnight.[7]

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer.

    • Recover the purified protein solution from the tubing/cassette.

  • Storage:

    • Store the purified protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Visualization of Workflows

G cluster_0 Size Exclusion Chromatography Workflow prep Prepare Spin Column (Remove Storage Buffer) equil Equilibrate Column with Buffer prep->equil load Load AMCA-Protein Reaction Mixture equil->load spin Centrifuge load->spin collect Collect Purified AMCA-Protein spin->collect waste Unreacted Dye Retained in Column spin->waste G cluster_1 Dialysis Workflow prep_mem Prepare Dialysis Membrane (MWCO) load_sample Load AMCA-Protein Reaction Mixture into Cassette prep_mem->load_sample dialysis Dialyze against Large Volume of Buffer (with stirring at 4°C) load_sample->dialysis buffer_change Change Buffer (Minimum 3 times) dialysis->buffer_change free_dye Unreacted Dye Diffuses Out dialysis->free_dye buffer_change->dialysis recover Recover Purified AMCA-Protein buffer_change->recover After final dialysis step

References

AMCA-NHS Ester for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Aminomethylcoumarin Acetate (AMCA)-NHS Ester for the fluorescent labeling of antibodies and other proteins for flow cytometry applications. AMCA is a bright blue fluorescent dye that is well-suited for multicolor flow cytometry experiments due to its minimal spectral overlap with commonly used green and red fluorophores.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary amines on target proteins.[2][3]

Introduction to AMCA-NHS Ester

AMCA-NHS ester (succinimidyl-7-amino-4-methylcoumarin-3-acetic acid) is a popular amine-reactive fluorescent labeling reagent.[3] It reacts with primary amines, such as the side chain of lysine residues, at a pH range of 7-9 to form a stable amide bond.[3][4] This characteristic makes it an excellent choice for labeling antibodies and other proteins for use in various immunofluorescence-based assays, including flow cytometry.[3][5][6] Key features of AMCA include its large Stokes shift, high resistance to photobleaching, and pH-independent fluorescence between pH 4 and 10.[1][3]

Key Characteristics and Spectral Properties

Proper experimental design and data interpretation in flow cytometry rely on a thorough understanding of the fluorophore's spectral properties.

PropertyValueNotes
Excitation Maximum (λex) ~345-348 nm[1][5][7]Compatible with UV (355 nm) or violet (405 nm) lasers on flow cytometers.[8]
Emission Maximum (λem) ~435-450 nm[1][5][7]Emits in the blue region of the spectrum.
Molar Extinction Coefficient (ε) ~17,400 - 19,000 cm⁻¹M⁻¹[1][3][7]Indicates high efficiency of light absorption.
Molecular Weight 330.3 g/mol [3][7]
Reactivity Primary amines[3][6]Reacts with lysine residues and the N-terminus of proteins.
Solubility DMSO, DMF[3]Prepare stock solutions in anhydrous solvents.
Storage -20°C in the dark, desiccated[1][4][7]NHS esters are moisture-sensitive.[2][9]

Experimental Protocols

Antibody Labeling with AMCA-NHS Ester

This protocol outlines the steps for conjugating AMCA-NHS ester to a typical IgG antibody.

Materials:

  • Purified antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)[10][11]

  • AMCA-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 0.05 M Sodium Borate, pH 8.5[2][10]

  • Purification resin (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.[10] If necessary, perform a buffer exchange into the Reaction Buffer.[2]

  • AMCA-NHS Ester Stock Solution Preparation:

    • Allow the vial of AMCA-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[2][9]

    • Prepare a 10 mg/mL stock solution of AMCA-NHS ester in anhydrous DMSO. This solution should be prepared fresh as NHS esters are moisture-sensitive.[10]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 if not already in the optimal Reaction Buffer.[10][12]

    • Calculate the required volume of the AMCA-NHS ester stock solution to achieve a desired molar excess. A 10- to 20-fold molar excess of dye to antibody is a good starting point, but this should be optimized for each antibody.[12]

    • Slowly add the calculated amount of AMCA-NHS ester solution to the antibody solution while gently vortexing.[12]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[12]

  • Purification of the Labeled Antibody:

    • Remove unconjugated AMCA-NHS ester using a gel filtration column or by dialysis against PBS.[10]

    • Collect the first colored fractions, which contain the labeled antibody.[10]

  • Storage of the Labeled Antibody:

    • Store the purified AMCA-labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[2][13] Protect from light.[14]

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage antibody_prep Antibody Preparation (≥2 mg/mL, amine-free buffer) conjugation Conjugation Reaction (pH 8.3-8.5, RT, 1-2h, dark) antibody_prep->conjugation dye_prep AMCA-NHS Ester Stock (10 mg/mL in DMSO, fresh) dye_prep->conjugation purification Purification (Gel filtration or Dialysis) conjugation->purification storage Storage (4°C or -20°C, protected from light) purification->storage

Antibody Labeling Workflow

Cell Staining for Flow Cytometry

This protocol provides a general procedure for staining cells with an AMCA-conjugated antibody.

Materials:

  • Cell suspension (1 x 10⁷ cells/mL)

  • AMCA-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometry tubes

  • (Optional) Fc receptor blocking solution

  • (Optional) Viability dye

Protocol:

  • Cell Preparation:

    • Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.[12]

    • Resuspend the cells to a concentration of 1 x 10⁷ cells/mL in the staining buffer.[12]

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.[12]

    • (Optional) To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution.[10][14]

    • Add the optimal concentration of the AMCA-conjugated antibody. This concentration should be determined by titration (typically 0.1-10 µg/mL).[12]

    • Incubate for 20-30 minutes at 4°C, protected from light.[10]

  • Washing:

    • Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[10]

    • Carefully decant the supernatant and repeat the wash step two more times.[10]

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer equipped with a UV or violet laser for AMCA excitation.[8] Use a blue emission filter (e.g., 450/50 nm).[8]

    • Include appropriate controls, such as unstained cells and single-color controls for compensation.[8]

Cell_Staining_Workflow start Start: Cell Suspension cell_prep Cell Preparation (1x10^6 cells per tube) start->cell_prep fc_block Fc Receptor Blocking (Optional) cell_prep->fc_block staining Antibody Staining (AMCA-conjugate, 4°C, 20-30 min, dark) fc_block->staining wash1 Wash Step 1 staining->wash1 wash2 Wash Step 2 wash1->wash2 wash3 Wash Step 3 wash2->wash3 analysis Flow Cytometry Analysis (UV/Violet Laser) wash3->analysis end End: Data Acquisition analysis->end

Cell Staining Workflow

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Insufficient antibody concentration.Titrate the antibody to determine the optimal concentration.[14][15]
Low antigen expression.Use a positive control with known antigen expression. Consider using a brighter fluorophore if expression is very low.[14][15]
Degraded antibody or fluorophore.Ensure proper storage of the conjugated antibody (4°C, protected from light).[14]
Inefficient labeling.Optimize the dye-to-antibody molar ratio during conjugation.
High Background Non-specific antibody binding.Use an Fc receptor block.[14] Include an isotype control.[14]
Excess antibody.Decrease the antibody concentration and ensure thorough washing.
Cell death and debris.Use a viability dye to exclude dead cells from the analysis. Handle cells gently to avoid lysis.

Application in Signaling Pathways

AMCA-conjugated antibodies are valuable tools for investigating signaling pathways by flow cytometry. For instance, they can be used to detect the phosphorylation status of key signaling proteins, providing insights into cellular activation and function.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway Example cluster_detection Flow Cytometry Detection growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors amca_antibody AMCA-conjugated anti-phospho-ERK Antibody erk->amca_antibody Detection

MAPK/ERK Pathway Detection

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with AMCA-NHS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low conjugation efficiency when using AMCA-NHS (Aminomethylcoumarin Acetate, N-Hydroxysuccinimide Ester). The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for AMCA-NHS conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 9.0.[1] A common recommendation is a pH range of 8.3-8.5.[2][3][4] Within this range, the primary amine groups on the target molecule (like the ε-amino group of lysine residues) are sufficiently deprotonated to be effective nucleophiles. At a lower pH, these amines are protonated and less reactive.[2][3] Conversely, at a pH above 8.5-9.0, the rate of hydrolysis of the NHS ester increases significantly, which is a primary competing reaction that reduces conjugation efficiency.[1][2][5]

Q2: Which buffers are compatible with AMCA-NHS reactions?

It is critical to use buffers that are free of primary amines.[5] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • Carbonate-Bicarbonate buffers

  • Borate buffers (e.g., 0.05M sodium borate buffer at pH 8.5)[6]

  • HEPES buffers

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target molecule for reaction with the AMCA-NHS ester, significantly lowering the conjugation yield.[2][6][7]

Q3: How should AMCA-NHS reagents be stored and handled?

Proper storage and handling are crucial for maintaining the reactivity of AMCA-NHS. NHS esters are sensitive to moisture and should be stored at -20°C in a desiccated environment.[5][8] Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis and inactivation of the reagent.[5][6][9] It is best to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each experiment and avoid repeated freeze-thaw cycles.[2][5]

Q4: What is the main competing reaction that reduces labeling efficiency?

The primary side reaction that competes with the desired conjugation is the hydrolysis of the NHS ester by water.[1][2] This reaction forms an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), reducing the amount of active ester available to react with the primary amines on the target molecule.[2] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[1][2][3] For example, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C).[1][10]

Q5: My target protein precipitates after adding the AMCA-NHS solution. How can I prevent this?

Protein precipitation can occur for several reasons during conjugation:

  • High Degree of Labeling: Excessive modification can alter the protein's overall charge and solubility, leading to aggregation.[11] Try reducing the molar excess of AMCA-NHS or shortening the reaction time.[11]

  • Organic Solvent: AMCA-NHS is often dissolved in DMSO or DMF. Adding too much of this organic solvent to the aqueous protein solution can cause precipitation.[11] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[11]

  • Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of lysine residues, which can affect the protein's solubility.[11]

Troubleshooting Guide for Low Conjugation Efficiency

This guide provides a systematic approach to diagnosing and resolving common causes of low conjugation efficiency.

Problem Area 1: Reagent Quality and Handling
Potential CauseRecommended ActionRationale
Hydrolyzed AMCA-NHS Use a fresh vial of AMCA-NHS. Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[5][6] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][5]AMCA-NHS is moisture-sensitive and can rapidly hydrolyze, rendering it inactive.[5][6][9]
Degraded Organic Solvent Use high-quality, anhydrous, amine-free DMSO or DMF.[2]DMF can degrade over time to form dimethylamine, which contains a secondary amine that can react with the NHS ester.[3]
Problem Area 2: Reaction Conditions
ParameterOptimal Range/ConditionCommon Issues & Solutions
pH 8.3 - 8.5[2][3][4]Too Low (<7.2): Primary amines on the target molecule are protonated and unreactive. Solution: Verify and adjust the buffer pH to the optimal range.[2] Too High (>9.0): Rapid hydrolysis of the AMCA-NHS ester outcompetes the conjugation reaction.[2][3] Solution: Lower the pH to the optimal range.
Buffer Composition Amine-free buffers (PBS, Borate, Bicarbonate)[5]Issue: Presence of competing primary amines (e.g., Tris, glycine) in the buffer.[2][6] Solution: Perform a buffer exchange into a compatible, amine-free buffer before starting the conjugation.[6]
Molar Ratio (AMCA-NHS:Molecule) 8:1 to 20:1 (starting point)[2]Issue: Insufficient molar excess of AMCA-NHS. Solution: Increase the molar excess of the AMCA-NHS ester. This may require optimization for your specific molecule.[2]
Molecule Concentration 1 - 10 mg/mL[2][6]Issue: Dilute protein solutions favor hydrolysis over conjugation due to the high concentration of water.[11] Solution: If possible, increase the concentration of your target molecule.[5]
Temperature & Time 1 hour at Room Temperature or 2-4 hours at 4°C[1][6]Issue: Reaction may be too slow at low temperatures, or hydrolysis may dominate at higher temperatures. Solution: Optimize incubation time and temperature for your specific reaction.

Experimental Protocols

General Protocol for Protein Labeling with AMCA-NHS
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5).[2][3]

    • If the protein is in an incompatible buffer like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.

    • The recommended protein concentration is 1-10 mg/mL.[2][6]

  • AMCA-NHS Solution Preparation:

    • Allow the vial of AMCA-NHS to equilibrate to room temperature before opening.[6]

    • Immediately before use, dissolve the AMCA-NHS in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[6]

  • Labeling Reaction:

    • Calculate the required volume of the AMCA-NHS stock solution to achieve the desired molar excess (a common starting point is an 8- to 20-fold molar excess over the protein).[2]

    • Add the calculated amount of AMCA-NHS solution to the protein solution while gently vortexing.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10%.[11]

    • Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.[1][6]

  • Quenching (Optional):

    • To stop the reaction, add an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM. This will consume any unreacted AMCA-NHS. Incubate for 15-30 minutes.[5]

  • Purification:

    • Remove non-reacted AMCA-NHS and the reaction byproducts from the labeled protein using a desalting column or dialysis.[6]

Visualizations

AMCA-NHS Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Add AMCA-NHS to Protein (8-20x molar excess) Incubate 1 hr @ RT p_prep->reaction Target Molecule nhs_prep Prepare Fresh AMCA-NHS Solution (in anhydrous DMSO) nhs_prep->reaction Labeling Reagent quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Desalting Column) quench->purify

Caption: A general experimental workflow for protein conjugation with AMCA-NHS.

Troubleshooting Low Conjugation Efficiency cluster_reagents Reagent Issues cluster_buffer Buffer Issues cluster_conditions Reaction Conditions start Low Conjugation Efficiency reagent_check Is AMCA-NHS reagent fresh and handled properly? start->reagent_check reagent_no No reagent_check->reagent_no No buffer_check Is buffer amine-free and pH 8.3-8.5? reagent_check->buffer_check Yes reagent_yes Yes reagent_sol Use new reagent. Equilibrate to RT before opening. reagent_no->reagent_sol buffer_no No buffer_check->buffer_no No conc_check Is protein concentration >1 mg/mL and molar ratio sufficient? buffer_check->conc_check Yes buffer_yes Yes buffer_sol Buffer exchange into PBS or Bicarbonate at correct pH. buffer_no->buffer_sol conc_no No conc_check->conc_no No end_node Conjugation Optimized conc_check->end_node Yes conc_yes Yes conc_sol Increase protein conc. and/or molar excess of AMCA-NHS. conc_no->conc_sol

Caption: A decision tree for troubleshooting low AMCA-NHS conjugation efficiency.

AMCA-NHS Reaction vs. Competing Hydrolysis cluster_paths Reaction Pathways AMCA_NHS AMCA-NHS (Active Ester) Protein_Amine Protein-NH2 (Primary Amine) AMCA_NHS->Protein_Amine Desired Reaction (Aminolysis) Water H2O (Water) AMCA_NHS->Water Competing Reaction (Hydrolysis) Conjugate AMCA-Protein Conjugate (Stable Amide Bond) Protein_Amine->Conjugate Hydrolyzed Hydrolyzed AMCA (Inactive Carboxylic Acid) Water->Hydrolyzed

Caption: The chemical competition between desired aminolysis and unwanted hydrolysis.

References

preventing precipitation of proteins during AMCA labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein precipitation during AMCA (Aminomethylcoumarin Acetate) labeling experiments.

Troubleshooting Guide: Preventing Protein Precipitation

Protein precipitation during AMCA labeling is a common issue that can significantly impact experimental outcomes. This guide addresses the primary causes and provides systematic solutions to resolve them.

Issue: Protein Precipitates Immediately Upon Adding AMCA Reagent

  • Possible Cause 1: Solvent Shock. AMCA-NHS esters are typically dissolved in an organic solvent like DMSO or DMF.[1][2] Adding this concentrated solution too quickly to the aqueous protein solution can cause localized denaturation and precipitation.[1]

  • Solution: Add the AMCA stock solution to the protein solution slowly and drop-wise while gently vortexing or stirring.[1][2] Keep the final concentration of the organic solvent in the reaction mixture low, ideally below 10%.[2]

  • Possible Cause 2: High Protein Concentration. Concentrated protein solutions are more prone to aggregation, and the addition of a labeling reagent can exacerbate this.[1][3]

  • Solution: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[1] If a high final concentration is required, label at a lower concentration and then carefully concentrate the purified product using appropriate methods and stabilizing agents.[1]

Issue: Precipitate Forms During the Incubation Step

  • Possible Cause 1: Over-labeling. Excessive labeling can alter the protein's surface charge and increase hydrophobicity, leading to aggregation and precipitation.[4][5][6] Each AMCA molecule attached can change the protein's isoelectric point (pI) and reduce electrostatic repulsion between protein molecules.[1]

  • Solution: Reduce the molar ratio of AMCA dye to protein.[2][4] A common starting point is a 10:1 to 20:1 molar excess of dye to protein, but this often requires empirical optimization.[5][7] Testing a range of ratios is recommended to find the optimal degree of labeling (DOL) without causing precipitation.[4] An optimal DOL is typically between 2 and 6.[8]

  • Possible Cause 2: Suboptimal Buffer pH. The reaction between NHS esters and primary amines is highly pH-dependent.[8][9] While the reaction is more efficient at a slightly alkaline pH, many proteins are less stable and more prone to aggregation at higher pH values.[10]

  • Solution: The optimal pH is a balance between reaction efficiency and protein stability. A pH range of 7.2 to 8.5 is generally recommended for labeling primary amines with NHS esters.[4][10] A common starting point is pH 8.3-8.5.[2][8][9] It is often necessary to perform a pH screening experiment to find the best balance for your specific protein.[10]

  • Possible Cause 3: Inappropriate Buffer Composition. The presence of primary amines (e.g., Tris or glycine) in the labeling buffer will compete with the protein for reaction with the AMCA-NHS ester, reducing labeling efficiency and potentially contributing to side reactions.[7][8][10]

  • Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, MOPS, borate, or carbonate/bicarbonate buffer.[7][8][10] If your protein is in an incompatible buffer, perform a buffer exchange before labeling.[8][11]

  • Possible Cause 4: Unstable Protein Under Reaction Conditions. The combination of pH, temperature, and the addition of the labeling reagent may destabilize the protein.

  • Solution:

    • Temperature: Lowering the reaction temperature to 4°C can improve protein stability, though it may require a longer incubation time.[10][12]

    • Additives: Consider adding stabilizing excipients to the buffer, such as sugars (5-10% sucrose), amino acids (50-100 mM Arginine), or low concentrations of non-ionic surfactants (0.01-0.05% Polysorbate 20).[3][10]

    • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP (1-5 mM) can help prevent oxidation-induced aggregation, provided it doesn't interfere with the protein's structure.[3][10]

Frequently Asked Questions (FAQs)

Q1: What are the ideal buffer conditions for AMCA labeling?

A1: The ideal buffer should maintain protein stability while being compatible with the labeling chemistry. Key considerations are:

  • Buffer Type: Use buffers free of primary amines. Recommended options include Phosphate, Carbonate, Bicarbonate, Borate, HEPES, or MOPS.[8][10] Avoid Tris and glycine.[4][10]

  • pH: The optimal pH range is typically 7.2 to 8.5.[4] A higher pH (e.g., 8.3-8.5) increases the reaction rate but also the rate of NHS-ester hydrolysis and can decrease protein stability.[8][10] A pH around 7.4 is often a safe starting point.[10]

  • Additives: If your protein is prone to aggregation, consider adding stabilizers like sucrose, arginine, or non-ionic detergents.[10]

Q2: How do I choose the right AMCA dye-to-protein molar ratio?

A2: The optimal molar ratio depends on the protein and its concentration and must often be determined empirically.[5]

  • A common starting point for antibodies is a 10:1 molar excess of dye to protein.[7][8]

  • The recommended range can be anywhere from 5:1 to 20:1.[5][10]

  • For lower protein concentrations (<2 mg/mL), a higher molar excess (e.g., 15:1 or 20:1) may be necessary.[7][8]

  • Start with a lower ratio and titrate up to find the best balance between labeling efficiency and protein solubility.[10] Over-labeling is a common cause of precipitation.[4][5]

Q3: What protein concentration should I use for labeling?

A3: Higher protein concentrations (2-10 mg/mL) generally lead to greater labeling efficiency.[5][8] However, high concentrations also increase the risk of aggregation.[1][3] If you observe precipitation, try reducing the protein concentration during the labeling reaction.[1]

Q4: Can the temperature and incubation time be adjusted?

A4: Yes. Reactions are typically carried out at room temperature (20-25°C) for 30 minutes to 2 hours.[8][10] For proteins that are unstable at room temperature, the reaction can be performed at 4°C, but this will require a longer incubation time (e.g., overnight).[5][10][12]

Q5: My labeled protein precipitates during storage. How can I prevent this?

A5:

  • Purification: Ensure all unreacted dye is removed after labeling using size-exclusion chromatography (SEC) or dialysis, as excess free dye can contribute to precipitation.[8][10]

  • Storage Buffer: The optimal storage buffer may be different from the labeling buffer. Perform a buffer exchange into a buffer that best maintains the stability of the labeled protein. Consider including cryoprotectants like glycerol if storing at -80°C.[3]

  • Concentration: Store the final product at a lower concentration. If a high concentration is necessary, perform a formulation screen with different stabilizing excipients.[1]

  • Additives: The same stabilizing additives used during the reaction (sugars, arginine, etc.) can also be included in the final storage buffer.[10]

Data Presentation

Table 1: Recommended Reaction Parameters for AMCA-NHS Ester Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances reaction efficiency with protein stability. pH 8.3-8.5 is common for high efficiency, but a lower pH may be needed for sensitive proteins.[4][8][10]
Labeling Buffer Phosphate, Carbonate, Bicarbonate, Borate, HEPES, MOPSMust be free of primary amines (e.g., Tris, glycine).[4][8][10]
Protein Concentration 1 - 10 mg/mLHigher concentrations improve labeling efficiency but may increase aggregation risk.[8]
Dye:Protein Molar Ratio 5:1 to 20:1Highly protein-dependent. Start with a 10:1 ratio and optimize.[5][10]
Reaction Temperature 4°C to Room Temp (20-25°C)Lowering the temperature can improve stability for sensitive proteins.[10]
Incubation Time 30 min - 4 hours (or overnight at 4°C)Longer incubation may be needed at lower temperatures or pH.[5][10]

Experimental Protocols

General Protocol for AMCA-NHS Ester Protein Labeling

This protocol provides a general procedure. Optimization for your specific protein is highly recommended.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[4][8] If necessary, perform a buffer exchange via dialysis or a desalting column.[8]

    • Adjust the protein concentration to 2-10 mg/mL.[8]

  • AMCA-NHS Ester Stock Solution Preparation:

    • Equilibrate the vial of AMCA-NHS ester to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMSO or DMF to a stock concentration of ~10 mg/mL or 20 mM.[8] Do not store the reagent in solution.[7]

  • Labeling Reaction:

    • Calculate the volume of the AMCA stock solution needed to achieve the desired dye-to-protein molar ratio (e.g., 10:1).[8]

    • Add the calculated volume of the dye solution to the protein solution slowly while gently mixing.[8]

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[5][8]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[4][5]

  • Purification:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion or desalting column equilibrated with your desired storage buffer.[8][10]

  • Characterization (Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~347-350 nm (for AMCA).[8][13]

Mandatory Visualization

AMCA_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Protein_Prep 1. Prepare Protein (Amine-free buffer, 2-10 mg/mL) Reaction 3. Mix & Incubate (Room temp, 1 hr or 4°C, overnight) Protein_Prep->Reaction Dye_Prep 2. Prepare AMCA-NHS Stock (Anhydrous DMSO/DMF) Dye_Prep->Reaction Quench 4. Quench Reaction (Optional) (e.g., Tris buffer) Reaction->Quench Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze 6. Analyze Product (Determine DOL) Purify->Analyze

Caption: Workflow for labeling proteins with AMCA-NHS Ester.

Troubleshooting_Precipitation Start Protein Precipitation Observed When When did precipitation occur? Start->When During_Reaction During Incubation When->During_Reaction During Reaction Upon_Addition Immediately on Reagent Addition When->Upon_Addition Immediately Check_Ratio Is Molar Ratio > 20:1? During_Reaction->Check_Ratio Solvent_Shock Reduce 'Solvent Shock' (Add dye slowly, <10% DMSO) Upon_Addition->Solvent_Shock Lower_Conc Lower Protein Concentration (e.g., 1-2 mg/mL) Upon_Addition->Lower_Conc Reduce_Ratio Reduce Dye:Protein Ratio (Optimize DOL) Check_Ratio->Reduce_Ratio Yes Check_Buffer Is Buffer Amine-Free & pH 7.2-8.5? Check_Ratio->Check_Buffer No Optimize_Buffer Optimize Buffer (Amine-free, screen pH) Check_Buffer->Optimize_Buffer No Check_Stability Is Protein Unstable? Check_Buffer->Check_Stability Yes Improve_Stability Improve Stability (Lower temp to 4°C, add stabilizers) Check_Stability->Improve_Stability Yes

Caption: Troubleshooting decision tree for protein precipitation.

References

Technical Support Center: Optimizing AMCA-NHS to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of AMCA-NHS to protein for successful conjugation. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of AMCA-NHS to protein for conjugation?

The optimal molar ratio of AMCA-NHS to protein is highly dependent on the protein itself, its concentration, and the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the AMCA-NHS dye to the protein.[1] However, for optimal results, it is crucial to perform a series of labeling reactions with varying molar ratios to determine the ideal condition for your specific protein and application.[2]

For different protein concentrations, the recommended molar excess may vary:

  • < 2 mg/mL: Use a 15-fold molar excess of dye to protein.[3]

  • 2-5 mg/mL: Use a 10-fold molar excess of the dye.[3]

  • > 5 mg/mL: Use an 8-fold molar excess.[3]

Q2: Which buffer conditions are best for AMCA-NHS protein conjugation?

The reaction between NHS esters and primary amines is highly pH-dependent. The optimal pH for the labeling reaction is between 7.2 and 8.5.[][5] A slightly basic pH ensures that the primary amino groups on the protein (e.g., the ε-amino group of lysine residues) are deprotonated and thus more nucleophilic, facilitating the reaction.[6]

Recommended Buffers:

  • 0.1 M Sodium Phosphate, pH 7.2-7.5[3]

  • 0.05 M Sodium Borate, pH 8.5[3]

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[7]

  • HEPES buffer, pH 7.2-8.5[5]

Buffers to Avoid: It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the AMCA-NHS ester, leading to low conjugation efficiency.[3][8]

Q3: How do I prepare the AMCA-NHS and protein for the conjugation reaction?

Proper preparation of both the AMCA-NHS dye and the protein is essential for a successful conjugation.

AMCA-NHS Preparation:

  • Allow the vial of AMCA-NHS to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze and inactivate the NHS ester.[3]

  • Prepare the AMCA-NHS stock solution immediately before use by dissolving it in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][7] Do not store NHS-ester reagents in aqueous solutions.[3]

Protein Preparation:

  • The protein should be dissolved in an amine-free buffer at an optimal pH (7.2-8.5).[3][]

  • If the protein is in an incompatible buffer (e.g., containing Tris or glycine), a buffer exchange must be performed using methods like dialysis or gel filtration.[3]

  • For efficient labeling, a protein concentration of at least 2 mg/mL is recommended.[2][8]

Q4: What are the typical reaction conditions (time and temperature) for AMCA-NHS conjugation?

The conjugation reaction is typically carried out for 1 to 2 hours at room temperature.[3][6] Alternatively, the reaction can be performed overnight at 4°C.[9] It is important to protect the reaction mixture from light to prevent photobleaching of the AMCA fluorophore.[6]

Q5: How can I determine the success of my conjugation reaction?

The success of the conjugation is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[10] This is done using spectrophotometry.

Procedure for Determining DOL:

  • Purification: It is crucial to remove all non-reacted dye from the labeled protein using methods like dialysis or size-exclusion chromatography.[11][12] Residual free dye can lead to inaccurate DOL calculations and high background fluorescence.[11]

  • Absorbance Measurement: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength for AMCA, which is approximately 346 nm (Amax).[3][12]

  • Calculation: The DOL is calculated using the following formulas:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein [3]

      • A280: Absorbance of the conjugate at 280 nm.

      • Amax: Absorbance of the conjugate at ~346 nm.

      • CF (Correction Factor): A correction factor for the absorbance of the dye at 280 nm. For AMCA, this is 0.19.[3][12]

      • εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).[3]

    • Degree of Labeling (DOL) = Amax / (εdye × Protein Concentration (M)) [3]

      • εdye: Molar extinction coefficient of the dye at its absorbance maximum. For AMCA, this is 19,000 M-1cm-1.[3][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Hydrolyzed AMCA-NHS Ester: The NHS ester is moisture-sensitive and can be inactivated by hydrolysis.[3]Always allow the AMCA-NHS vial to reach room temperature before opening. Prepare the stock solution immediately before use and avoid storing it in aqueous buffers.[3]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine compete with the protein for the NHS ester.[3]Perform a buffer exchange into an amine-free buffer such as PBS, borate, or bicarbonate buffer before starting the conjugation.[3]
Suboptimal pH: The reaction is inefficient at acidic pH where primary amines are protonated.[7]Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal reactivity.[][5]
Low Protein Concentration: Low reactant concentrations can lead to poor conjugation efficiency.[14]Concentrate the protein to at least 2 mg/mL before the reaction.[8]
Protein Precipitation during Conjugation Over-labeling: Excessive labeling can alter the protein's solubility and lead to aggregation.[12]Reduce the molar excess of AMCA-NHS in the reaction. Perform a titration to find the optimal ratio.[12]
Solvent-induced Precipitation: High concentrations of organic solvents (DMSO or DMF) used to dissolve the AMCA-NHS can denature and precipitate the protein.Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
Loss of Protein Activity Post-Conjugation Modification of Critical Residues: The NHS ester may react with primary amines in the protein's active site or binding domains.If protein activity is compromised, consider reducing the molar excess of AMCA-NHS to achieve a lower DOL.
Side Reactions: At high pH (>8.5), NHS esters can have side reactions with other amino acid residues like tyrosine, serine, and threonine.[15]Maintain the reaction pH within the optimal range of 7.2-8.5 to minimize side reactions.[15]

Experimental Protocols

General Protocol for AMCA-NHS Protein Conjugation
  • Protein Preparation:

    • Dissolve the protein in an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, pH 7.5) at a concentration of 2-10 mg/mL.[3]

    • If necessary, perform a buffer exchange to remove any incompatible buffer components.[3]

  • AMCA-NHS Stock Solution Preparation:

    • Allow the AMCA-NHS vial to warm to room temperature.[3]

    • Immediately before use, dissolve the AMCA-NHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[16]

  • Conjugation Reaction:

    • Calculate the required volume of the AMCA-NHS stock solution to achieve the desired molar excess.

    • Add the calculated volume of AMCA-NHS stock solution to the protein solution while gently vortexing.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][9]

  • Purification of the Conjugate:

    • Remove the unreacted AMCA-NHS and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[3][11]

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~346 nm.[3][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction protein_prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (1-2h RT or O/N 4°C, dark) protein_prep->conjugation Add Protein amca_prep AMCA-NHS Preparation (Dissolve in DMSO/DMF) amca_prep->conjugation Add AMCA-NHS purification Purification (Dialysis / SEC) conjugation->purification characterization Characterization (Calculate DOL) purification->characterization

Caption: Experimental workflow for AMCA-NHS protein conjugation.

troubleshooting_workflow start Low Conjugation Efficiency? check_reagents Check Reagent Quality (Fresh AMCA-NHS? Anhydrous solvent?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes sol_reagents Use fresh AMCA-NHS. Equilibrate to RT before opening. check_reagents->sol_reagents No check_buffer Check Buffer Composition (Amine-free? pH 7.2-8.5?) buffer_ok Buffer OK check_buffer->buffer_ok Yes sol_buffer Buffer exchange to PBS/Borate. Adjust pH to 7.2-8.5. check_buffer->sol_buffer No check_ratio Check Molar Ratio (Is it optimized?) ratio_ok Ratio OK check_ratio->ratio_ok Yes sol_ratio Perform titration with varying molar ratios. check_ratio->sol_ratio No reagents_ok->check_buffer buffer_ok->check_ratio final_check Consider protein concentration and reaction time/temp. ratio_ok->final_check

Caption: Troubleshooting workflow for low conjugation efficiency.

References

effect of buffer contaminants on NHS ester reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common buffer contaminants that interfere with NHS ester reactions?

A1: The most common interfering substances in NHS ester reactions are nucleophilic compounds that compete with the target primary amine. These include:

  • Primary amine-containing buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine are highly problematic as they contain primary amines that directly react with and quench the NHS ester.[1][2][3]

  • Sodium Azide: While often used as a preservative, sodium azide is a strong nucleophile and can interfere with the NHS ester reaction, especially at concentrations above 3 mM (0.02%).[4][5] Inconsistent results have been reported in the presence of sodium azide.[5]

  • Thimerosal: At concentrations greater than 0.02 mM (0.01%), thimerosal can also interfere with the reaction.[4]

  • Impure Solvents: Degraded dimethylformamide (DMF) can contain dimethylamine, a primary amine that will react with the NHS ester.[6][7] It is crucial to use high-purity, anhydrous solvents.[7]

  • Other Nucleophiles: High concentrations of glycerol (20-50%) and impure glycerol can decrease reaction efficiency.[4] Additionally, other nucleophilic residues on proteins, such as serine, threonine, and tyrosine, can react with NHS esters, though typically at a much lower rate than primary amines.[8][9]

Q2: How does pH affect my NHS ester conjugation reaction?

A2: The pH of the reaction buffer is a critical parameter that dictates the balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis (reaction with water).[10][11]

  • Low pH (<7.2): At acidic pH, primary amines on the target molecule are predominantly protonated (-NH₃⁺), which makes them non-nucleophilic and significantly slows down the desired reaction.[2][11]

  • Optimal pH (7.2 - 8.5): This range provides a good balance. The primary amines are sufficiently deprotonated to be reactive, while the rate of NHS ester hydrolysis is manageable.[1][2][10] Many protocols recommend a pH of 8.3-8.5 for maximal efficiency.[1][6]

  • High pH (>8.5): As the pH increases, the concentration of hydroxide ions (OH⁻) also increases. These ions are potent nucleophiles that accelerate the hydrolysis of the NHS ester, rendering it inactive.[10] This significantly reduces the amount of active ester available to react with your target molecule.[2]

Q3: My conjugation yield is very low. What are the likely causes related to my buffer?

A3: Low conjugation yield is a common issue often linked to buffer composition and reaction conditions. Here are the most probable causes:

  • Presence of Primary Amines: Your buffer may contain primary amines (e.g., Tris, glycine) that are quenching the reaction.[1][7]

  • Incorrect pH: The buffer pH may be too low, leading to protonated, unreactive amines, or too high, causing rapid hydrolysis of the NHS ester.[1][12]

  • Hydrolysis of NHS Ester: The NHS ester may have hydrolyzed before it could react with your target. This can be due to high pH, extended incubation in aqueous solution, or moisture in your NHS ester reagent or solvent.[1][7]

  • Presence of Other Nucleophiles: Contaminants like sodium azide can compete with the target amine.[4][5]

Q4: Which buffers are recommended for NHS ester reactions?

A4: It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)[1]

  • HEPES[1]

  • Carbonate-Bicarbonate[1]

  • Borate[1]

These buffers should be used within the optimal pH range of 7.2 to 8.5.[1][4]

Q5: Can I use Tris or glycine to stop my NHS ester reaction?

A5: Yes. While incompatible during the labeling reaction itself, buffers containing primary amines like Tris or glycine are excellent for intentionally stopping, or "quenching," the reaction.[1][4] After the desired incubation time, adding a quenching buffer (typically at a final concentration of 20-100 mM) will rapidly consume any unreacted NHS ester, preventing further labeling.[1]

Troubleshooting Guide: Low Labeling Efficiency

This guide will help you diagnose and resolve common issues leading to low or no labeling efficiency in your NHS ester conjugation experiments.

Potential Cause Troubleshooting Steps
Incorrect Buffer Composition Ensure you are using an amine-free buffer such as PBS, HEPES, Carbonate, or Borate.[1] Avoid buffers containing primary amines like Tris or glycine.[1] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the labeling reaction.[1]
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1] For many applications, a pH of 8.3-8.5 is considered optimal.[1]
Hydrolysis of NHS Ester Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[1][7] Avoid storing NHS esters in aqueous solutions.[1] Consider performing the reaction at 4°C to slow the rate of hydrolysis, though this may require a longer incubation time.[1]
Inactive NHS Ester Reagent NHS esters are moisture-sensitive. Store them properly in a desiccated environment at -20°C.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Use a fresh vial if you suspect the reagent has been compromised. A qualitative test for NHS ester activity can be performed.
Presence of Nucleophilic Contaminants Ensure your sample is free from contaminants like sodium azide (>3 mM) or thimerosal (>0.02 mM).[4] If present, remove them via buffer exchange.

Data Presentation

Table 1: Stability of NHS Esters as a Function of pH and Temperature

This table illustrates the significant impact of pH and temperature on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[4][13]
7.4Room Temperature~128-166 minutes (for PEG-NHS)[14]
8.04~1 hour[11]
8.5Room Temperature125-180 minutes[11]
8.6410 minutes[4][13]
9.0Room TemperatureMinutes[11]
9.0Room Temperature~5-9 minutes (for PEG-NHS)[14]

Table 2: Effect of Common Buffer Contaminants on NHS Ester Reactions

ContaminantTypical Concentration to AvoidMechanism of InterferenceRecommended Action
Tris Buffer Any concentration during reactionContains primary amines that compete with the target molecule for the NHS ester.[1][4]Use for quenching the reaction only.[1][4] Perform buffer exchange if present in the sample.
Glycine Any concentration during reactionContains a primary amine that competes with the target molecule.[1]Use for quenching the reaction only.[1] Perform buffer exchange if present in the sample.
Sodium Azide > 3 mM (0.02%)Acts as a nucleophile, competing with the target amine.[4][5]Remove via buffer exchange (e.g., desalting column) before conjugation.[5]
Thimerosal > 0.02 mM (0.01%)Interferes with the NHS-ester reaction.[4]Remove via buffer exchange before conjugation.
Dimethylamine Any concentrationA primary amine contaminant in degraded DMF that reacts with the NHS ester.[6][7]Use high-purity, anhydrous DMF and discard if a "fishy" odor is present.[6][7]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1][8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[15]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1] Gently mix the reaction solution immediately.

  • Incubation: Incubate at room temperature for 1-4 hours or at 4°C overnight.[1] If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris or glycine to a final concentration of 20-100 mM.[1]

  • Purification: Remove excess, unreacted label and byproducts using a desalting column or dialysis.[1]

Protocol 2: Buffer Exchange Using a Desalting Column

This protocol is for removing interfering buffer components from your protein sample before the NHS ester reaction.

  • Equilibrate Column: Equilibrate a desalting column with the desired amine-free reaction buffer according to the manufacturer's instructions.

  • Apply Sample: Apply the protein sample to the column.

  • Elute Protein: Elute the protein with the reaction buffer. The protein will elute in the void volume, while the smaller molecules of the original buffer will be retained.

  • Collect Fractions: Collect the fractions containing the protein. The protein is now in the desired reaction buffer and ready for labeling.[1]

Protocol 3: Qualitative Test for NHS Ester Activity

This test can confirm the reactivity of your NHS ester reagent by intentionally hydrolyzing it and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[7][16]

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5). If not water-soluble, first dissolve in 250 µL of anhydrous DMSO/DMF, then add 2 mL of buffer.[7]

  • Prepare Control: Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.[7]

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the NHS ester solution. If the absorbance is >1.0, dilute the solution with more buffer until it is within a readable range. Record this initial absorbance (A_initial).[7]

  • Induce Hydrolysis: To 1 mL of the NHS ester solution from step 3, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[7]

  • Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this final absorbance (A_final).[7]

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed.

Visualizations

NHS_Ester_Reaction_Pathway cluster_main Desired Reaction Pathway cluster_contaminant Interference by Buffer Contaminants NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond Aminolysis Quenched_Ester Quenched NHS Ester NHS_Ester->Quenched_Ester Competitive Reaction Target_Amine Target Primary Amine (e.g., Protein-NH2) Target_Amine->Amide_Bond Contaminant_Amine Contaminant Primary Amine (e.g., Tris, Glycine) Contaminant_Amine->Quenched_Ester

Caption: Competitive reaction pathways in NHS ester chemistry.

Troubleshooting_Workflow start Low Conjugation Efficiency check_buffer Check Buffer Composition: Amine-free? (PBS, HEPES, etc.) start->check_buffer buffer_ok Buffer OK check_buffer->buffer_ok Yes buffer_bad Buffer Contains Amines (e.g., Tris, Glycine) check_buffer->buffer_bad No check_ph Check Buffer pH: Optimal Range (7.2-8.5)? buffer_ok->check_ph exchange_buffer Perform Buffer Exchange (Dialysis / Desalting) buffer_bad->exchange_buffer exchange_buffer->check_ph ph_ok pH OK check_ph->ph_ok Yes ph_bad pH Suboptimal check_ph->ph_bad No check_reagent Check NHS Ester Reagent: Stored correctly? Freshly prepared? ph_ok->check_reagent adjust_ph Adjust pH or Prepare Fresh Buffer ph_bad->adjust_ph adjust_ph->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_bad Reagent Suspect check_reagent->reagent_bad No proceed Proceed with Optimized Reaction reagent_ok->proceed test_reagent Perform Activity Test or Use Fresh Reagent reagent_bad->test_reagent test_reagent->proceed

Caption: Troubleshooting workflow for low NHS ester conjugation.

References

AMCA-NHS Ester Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMCA-NHS ester conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my AMCA-NHS ester not reacting with my protein/antibody?

There are several potential reasons for a failed conjugation reaction. The most common culprits include hydrolysis of the NHS ester, suboptimal pH of the reaction buffer, the presence of competing primary amines in your buffers, and poor quality of the AMCA-NHS ester reagent. It is also possible that the primary amines on your target molecule are inaccessible.

Q2: What is the optimal pH for an AMCA-NHS ester reaction?

The optimal pH for reacting AMCA-NHS ester with primary amines is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as a good starting point for protein and peptide labeling.[4][5][6] At a lower pH (<7.2), the primary amines on your target molecule will be protonated (-NH3+), making them poor nucleophiles and thus unreactive.[2][7] At a higher pH (>8.5), the rate of hydrolysis of the AMCA-NHS ester increases significantly, which will compete with your desired reaction.[3][4][8]

Q3: Can I use Tris buffer for my conjugation reaction?

No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][2][9] These buffer components will compete with your target molecule for the AMCA-NHS ester, leading to a significant reduction in labeling efficiency.[2] Recommended amine-free buffers include Phosphate-Buffered Saline (PBS), Carbonate-Bicarbonate, HEPES, and Borate buffers.[2][3][7]

Q4: How should I store my AMCA-NHS ester?

AMCA-NHS ester is moisture-sensitive and should be stored desiccated at -20°C. Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the ester.[9]

Q5: My AMCA-NHS ester is not dissolving well. What should I do?

AMCA-NHS ester can have low solubility in aqueous solutions.[1] It is recommended to first dissolve the reagent in a small amount of a dry, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture.[1][4][10] Ensure the DMF is of high quality and does not have a fishy odor, as this indicates the presence of dimethylamine, which can react with the NHS ester.[4]

Q6: How can I confirm that my AMCA-NHS ester is still active?

You can assess the activity of your AMCA-NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon intentional hydrolysis. The NHS leaving group has a strong absorbance between 260-280 nm. By comparing the absorbance at 260 nm before and after treating the reagent with a mild base, a significant increase in absorbance will indicate that the reagent is still active.

Troubleshooting Guide

If you are experiencing low or no labeling with your AMCA-NHS ester, consult the following table for potential causes and recommended solutions.

IssuePotential CauseRecommended Solution
Low or No Labeling Hydrolysis of AMCA-NHS ester Prepare the AMCA-NHS ester solution immediately before use.[2][9] Ensure the vial is warmed to room temperature before opening to prevent moisture condensation.[9] Use anhydrous DMSO or DMF to dissolve the ester.[2]
Incorrect buffer pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[2][3] A pH of 8.3-8.5 is often a good starting point.[4]
Use of amine-containing buffers Perform a buffer exchange of your sample into an amine-free buffer like PBS, Phosphate, Bicarbonate, HEPES, or Borate.[2]
Low concentration of reactants In dilute protein solutions, hydrolysis can outcompete the conjugation reaction. If possible, increase the concentration of your protein (1-10 mg/mL is a common range).[1][9]
Steric hindrance If the target amine on your molecule is sterically hindered, the reaction rate can be slow. Consider increasing the reaction time or temperature, but be mindful of increased hydrolysis.
Protein Precipitation High concentration of organic solvent Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low, typically less than 10%.
Change in protein charge The reaction of NHS esters with primary amines neutralizes the positive charge, which can sometimes lead to aggregation. Try performing the reaction at a lower protein concentration.[1]
Unstable protein Ensure the chosen buffer and pH are compatible with your protein's stability.
Inconsistent Results Variable quality of reagents Use high-quality, fresh AMCA-NHS ester and anhydrous, amine-free solvents for dissolving the reagent.[2]
Acidification of the reaction mixture During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH. Monitor the pH during the reaction or use a more concentrated buffer to maintain stability.[2]

Quantitative Data Summary

The stability of the AMCA-NHS ester is critically dependent on the pH of the aqueous solution. The primary competing reaction is hydrolysis, which renders the ester inactive. The rate of hydrolysis increases significantly with pH.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3][8]
7.0(Not specified)~7 hours
8.6410 minutes[3][8]
9.0(Not specified)minutes[11]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with AMCA-NHS Ester
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[6]

    • If your protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column into the desired reaction buffer.[2]

  • AMCA-NHS Ester Stock Solution Preparation:

    • Allow the vial of AMCA-NHS ester to warm to room temperature before opening.[9]

    • Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Labeling Reaction:

    • Calculate the required amount of AMCA-NHS ester. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[1][6]

    • Add the calculated volume of the AMCA-NHS ester stock solution to the protein solution while gently vortexing.[6]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2][6]

  • Purification of the Labeled Protein:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS).[6]

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled protein with the storage buffer. The larger, labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.[6]

Protocol 2: Testing the Activity of AMCA-NHS Ester
  • Reagent Preparation:

    • Weigh 1-2 mg of the AMCA-NHS ester into a microfuge tube.[11]

    • Dissolve the reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.2). If not water-soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[11]

    • Prepare a control tube containing only the buffer (and organic solvent if used).[11]

  • Initial Absorbance Measurement:

    • Zero a spectrophotometer at 260 nm using the control tube.

    • Measure the absorbance of the AMCA-NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with more buffer until the absorbance is below 1.0 and record this value.[11]

  • Hydrolysis and Final Absorbance Measurement:

    • Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the AMCA-NHS ester solution whose absorbance you just measured.[11]

    • Vortex the tube for 30 seconds.[11]

    • Promptly (within 1 minute) measure the absorbance at 260 nm.[11]

  • Interpretation:

    • A significant increase in the absorbance after adding NaOH indicates that the AMCA-NHS ester was active and has been hydrolyzed to release NHS. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

Visualizations

G cluster_start Start: Reaction Failure cluster_checks Initial Checks cluster_solutions Solutions start AMCA-NHS Ester Reaction Failure reagent_check Is the AMCA-NHS ester active? start->reagent_check buffer_check Is the buffer amine-free? reagent_check->buffer_check Yes new_reagent Use fresh, properly stored reagent. reagent_check->new_reagent No ph_check Is the pH between 7.2-8.5? buffer_check->ph_check Yes buffer_exchange Perform buffer exchange (e.g., PBS, Borate). buffer_check->buffer_exchange adjust_ph Adjust pH to 8.3-8.5. ph_check->adjust_ph No optimize Optimize reaction conditions: - Increase reactant concentration - Adjust reaction time/temp ph_check->optimize Yes new_reagent->reagent_check buffer_exchange->buffer_check adjust_ph->ph_check success Successful Reaction optimize->success

Caption: Troubleshooting workflow for a failed AMCA-NHS ester reaction.

References

Technical Support Center: Improving the Solubility of AMCA-NHS in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of AMCA-NHS ester in aqueous buffers during bioconjugation experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my AMCA-NHS not dissolving directly in my aqueous buffer (e.g., PBS, Borate buffer)?

A1: AMCA-NHS (succinimidyl-7-amino-4-methylcoumarin-3-acetic acid) is an inherently hydrophobic molecule.[1][2] Its chemical structure lacks sufficient polar groups to make it readily soluble in aqueous solutions.[3][4][5] Standard protocols, therefore, require dissolving the dye in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer.[6][7][8][9]

Q2: What is the correct procedure for preparing an AMCA-NHS working solution?

A2: The recommended procedure involves creating a concentrated stock solution in an organic solvent. First, allow the vial of AMCA-NHS powder to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze and inactivate the NHS ester.[10][11] Then, dissolve the dye in anhydrous DMSO or high-quality, amine-free DMF to create a stock solution, for example, at a concentration of 10 mg/mL or 10 mM.[10][12][] This stock solution should be used immediately or can be stored at -20°C for short periods.[3][4] The stock solution is then added in small volumes to your protein solution in the aqueous buffer to start the conjugation reaction.[4][5]

Q3: My protein/antibody precipitates after I add the AMCA-NHS/DMSO stock solution. What is causing this?

A3: Precipitation upon adding the dye stock solution can be attributed to several factors:

  • High Concentration of Organic Solvent: Many proteins are sensitive to organic solvents. If the final concentration of DMSO or DMF in the reaction mixture is too high (typically >10%), it can cause the protein to denature and precipitate.[14]

  • Hydrophobicity of the Dye: A high degree of labeling can significantly increase the overall hydrophobicity of the protein, causing it to aggregate and precipitate out of the aqueous solution.[1][2]

  • Low Protein Concentration: When labeling dilute protein solutions (< 2mg/mL), a higher molar excess of the dye is often used, which can exacerbate the issues above.[10]

Q4: How does pH affect the solubility and stability of AMCA-NHS in the reaction?

A4: The pH of the aqueous buffer is critical for two competing reactions: the desired labeling of primary amines and the undesired hydrolysis of the NHS ester.[14][15]

  • Amine Reactivity: The labeling reaction requires a deprotonated primary amine, which is favored at a slightly alkaline pH. The optimal pH range for the conjugation reaction is typically between 7.2 and 8.5.[6][9][15]

  • NHS Ester Hydrolysis: The rate of hydrolysis, where water attacks and inactivates the NHS ester, increases significantly with pH.[15][16] The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6 and above.[11][14][17] Therefore, a compromise pH of 8.3-8.5 is often recommended to balance efficient labeling with minimal hydrolysis.[3][4][18]

Q5: Are there more water-soluble alternatives to AMCA-NHS?

A5: Yes, several alternatives with improved aqueous solubility are available.

  • Sulfo-NHS-AMCA: This is a sulfonated version of AMCA-NHS.[10] The addition of the charged sulfonate group significantly increases its water solubility, allowing it to be dissolved directly in aqueous buffers and making it ideal for cell surface labeling as it is membrane-impermeable.[17][19]

  • PEGylated Dyes (e.g., AMCA-PEG4-Acid): Incorporating a polyethylene glycol (PEG) spacer into the dye structure enhances water solubility and can help prevent aggregation of the labeled conjugate.[1][12][20] Note that the acid form requires activation with EDC and NHS.[1]

  • Other Dyes: Alternatives like Alexa Fluor™ 350, a sulfonated coumarin derivative, offer improved water solubility and brightness compared to AMCA.[20]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered when working with AMCA-NHS.

ProblemPossible Cause(s)Recommended Solution(s)
AMCA-NHS powder does not dissolve in the reaction buffer. The dye is inherently hydrophobic and not soluble in aqueous solutions.[3][4][5]Prepare a 10 mM stock solution of AMCA-NHS in anhydrous DMSO or DMF. Add this stock solution dropwise to the aqueous reaction buffer while vortexing.[4][10]
Precipitate forms immediately after adding AMCA-NHS stock to the protein solution. 1. The final concentration of the organic solvent (DMSO/DMF) is too high, denaturing the protein.[14]2. The high degree of labeling increases the hydrophobicity of the protein, causing aggregation.[1][2]1. Keep the final organic solvent concentration below 10%.[14]2. Reduce the molar excess of the AMCA-NHS reagent in the reaction.[1]3. Perform the labeling reaction at a lower temperature (4°C) to slow down the aggregation process.[1]4. Switch to a water-soluble alternative like Sulfo-NHS-AMCA.[10][19]
Low labeling efficiency despite the dye appearing to dissolve. 1. The AMCA-NHS ester has hydrolyzed due to moisture or high pH.[10][15]2. The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target protein for the dye.[10][14]3. The pH of the buffer is too low, resulting in protonated (non-reactive) primary amines on the target molecule.[3][5][16]1. Prepare the dye stock solution immediately before use.[10] Ensure the dye has been stored desiccated at -20°C.[6][9] Maintain the reaction pH between 7.2 and 8.5.[15]2. Use an amine-free buffer such as phosphate, borate, or bicarbonate.[10][14]3. Increase the pH of the reaction buffer to 8.0-8.5 to ensure the target amines are deprotonated and nucleophilic.[3][18]

Section 3: Experimental Protocols

Protocol 1: Standard Labeling Protocol for AMCA-NHS using an Organic Co-solvent

This protocol outlines the standard method for labeling proteins with AMCA-NHS.

  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[10][12]

    • If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the appropriate labeling buffer.[10]

  • Prepare the AMCA-NHS Stock Solution:

    • Allow the vial of AMCA-NHS to warm to room temperature before opening.[10]

    • Immediately before use, dissolve the AMCA-NHS in anhydrous DMSO to a concentration of 10 mg/mL.[10]

  • Perform the Labeling Reaction:

    • Calculate the required volume of AMCA-NHS stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point.[10][12]

    • Add the calculated volume of AMCA-NHS stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][12]

  • Purify the Conjugate:

    • Stop the reaction by adding a quenching buffer (e.g., Tris-HCl to a final concentration of 20-50 mM).[1]

    • Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis.[1][12]

Protocol 2: Using Water-Soluble Sulfo-NHS-AMCA for Direct Aqueous Labeling

This protocol is for the water-soluble alternative, Sulfo-NHS-AMCA.

  • Prepare the Protein Solution:

    • Prepare the protein solution as described in Protocol 1, Step 1. A buffer pH of 7.2-8.5 is recommended.[10][14]

  • Prepare the Sulfo-NHS-AMCA Solution:

    • Allow the vial of Sulfo-NHS-AMCA to warm to room temperature.

    • Dissolve the Sulfo-NHS-AMCA directly in the amine-free reaction buffer (or ultrapure water) immediately before use.[10] Do not store in aqueous solution.[10]

  • Perform the Labeling Reaction:

    • Add the freshly prepared Sulfo-NHS-AMCA solution to the protein solution.

    • Incubate and purify the conjugate as described in Protocol 1, Steps 3 and 4.

Section 4: Data and Visualizations

Quantitative Data Summary

The tables below summarize key properties and conditions for working with AMCA-NHS and its alternatives.

Table 1: Solubility Characteristics of AMCA-NHS and Alternatives

CompoundRecommended Solvent(s)Aqueous SolubilityNotes
AMCA-NHS DMSO, DMF[6][7][8]Poor[3][4]Requires an organic co-solvent for aqueous reactions.
Sulfo-NHS-AMCA Water, Aqueous Buffers[10]HighSulfonate group enhances water solubility.[19]
AMCA-PEG4-Acid DMSO, DMF[1]Moderate/HighPEG spacer improves solubility of the final conjugate.[1][20]
Alexa Fluor™ 350 NHS Ester DMSO, DMFHighSulfonated derivative with improved water solubility.[20]

Table 2: Recommended Buffer Conditions for NHS-Ester Reactions

Buffer TypeRecommended pH RangeSuitabilityRationale
Phosphate (PBS) 7.2 - 7.5Excellent Amine-free and maintains physiological pH.[10][14]
Bicarbonate/Carbonate 8.3 - 9.0Excellent Amine-free and provides optimal pH for labeling.[3][12]
Borate 8.0 - 9.0Excellent Amine-free and effective for maintaining alkaline pH.[10]
HEPES 7.2 - 8.0Good Amine-free alternative to phosphate buffers.[14]
Tris (TBS), Glycine N/ANot Recommended Contain primary amines that compete with the target molecule, quenching the reaction.[10][14]

Experimental Workflows and Signaling Pathways

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification amca_powder AMCA-NHS (Powder) amca_stock Concentrated AMCA-NHS Stock amca_powder->amca_stock Dissolve dmso Anhydrous DMSO/DMF dmso->amca_stock reaction_mix Labeling Reaction (Incubate 1-2h) amca_stock->reaction_mix Add to Reaction protein_buffer Protein in Aqueous Buffer (pH 8.3) protein_buffer->reaction_mix purification Purification (Desalting Column) reaction_mix->purification final_product Purified Labeled Protein purification->final_product

Standard workflow for dissolving and using AMCA-NHS.

G start Precipitate Forms Upon Adding Dye? check_solvent Is Final Organic Solvent > 10%? start->check_solvent Yes ok Proceed with Purification start->ok No reduce_solvent Action: Reduce Stock Volume or Dilute Reaction check_solvent->reduce_solvent Yes check_dol Is Molar Excess of Dye High? check_solvent->check_dol No reduce_solvent->check_dol reduce_dol Action: Reduce Molar Excess of Dye check_dol->reduce_dol Yes consider_alt Action: Use a Water-Soluble Dye (e.g., Sulfo-NHS-AMCA) check_dol->consider_alt No reduce_dol->consider_alt

Troubleshooting flowchart for precipitation issues.

G nhs_ester AMCA-NHS Ester (Reactive) labeled_protein Labeled Protein (Stable Amide Bond) nhs_ester->labeled_protein Desired Reaction (Aminolysis) pH 7.2-8.5 hydrolyzed_amca Hydrolyzed AMCA (Inactive Carboxylic Acid) nhs_ester->hydrolyzed_amca Competing Side Reaction (Hydrolysis) Rate increases with pH protein_amine Protein-NH₂ (Target Amine) water H₂O (Aqueous Buffer)

Competing reactions of AMCA-NHS in aqueous buffer.

References

Technical Support Center: Quenching Unreacted AMCA-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted AMCA-NHS ester after labeling experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the success and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the unreacted AMCA-NHS ester?

Quenching is a critical step to stop the labeling reaction and prevent unwanted side reactions.[1][2] Deactivating the remaining reactive AMCA-NHS ester ensures that it does not subsequently label other molecules in your sample, which could lead to inaccurate results or protein aggregation.[2] This is particularly important if the labeled molecule will be used in downstream biological assays where the unreacted ester could modify other components.[2]

Q2: How does the quenching reaction work?

The quenching process involves adding a small molecule with a primary amine.[1] This quenching agent acts as a nucleophile, attacking the carbonyl carbon of the unreacted NHS ester. This reaction displaces the N-hydroxysuccinimide (NHS) group and forms a stable, covalent amide bond with the AMCA molecule, rendering it inactive.[1]

Q3: What are the most common quenching agents for AMCA-NHS ester reactions?

Commonly used quenching agents are small molecules containing primary amines.[1] These include:

  • Tris(hydroxymethyl)aminomethane (Tris) [1][3]

  • Glycine [1][3]

  • Lysine [1]

  • Ethanolamine [1]

  • Hydroxylamine [1]

The choice of quenching agent can depend on the specific requirements of your experiment and any potential interference with downstream applications.[2]

Q4: What is the optimal pH for the quenching reaction?

The labeling reaction of AMCA-NHS ester with primary amines is most efficient at a pH of 7.2 to 8.5.[3] For quenching, maintaining a pH around 8.0 is generally effective, especially when using Tris-HCl.[1] It's important to note that at a higher pH, the hydrolysis of the NHS ester increases, which is a competing reaction that deactivates the ester.[1][3]

Q5: Can the quenching agent affect my labeled protein?

While the primary role of the quenching agent is to react with the unreacted NHS ester, it's important to consider potential side reactions. For instance, some quenching agents could potentially interact with the labeled protein, although this is generally minimal. It is also important to remove the excess quenching reagent after the reaction is complete, typically through desalting columns or dialysis.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling efficiency after quenching Hydrolyzed AMCA-NHS ester: The reagent was compromised by moisture.Always allow the AMCA-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[4][5] Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[4][5]
Incorrect buffer pH: The pH of the reaction buffer was too low, leading to protonated and unreactive amines on the target molecule.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[3][6]
Presence of primary amines in the buffer: Buffers like Tris were used during the labeling reaction, competing with the target molecule.Use amine-free buffers such as PBS, HEPES, or Borate for the conjugation step.[1][7]
Protein aggregation after labeling and quenching Over-labeling: A high degree of labeling can alter the protein's properties and lead to aggregation.Reduce the molar excess of the AMCA-NHS ester in the labeling reaction.[8] Consider optimizing reaction conditions such as temperature and incubation time.
Uncontrolled cross-linking: Residual active esters may cause aggregation if not effectively quenched.Ensure complete quenching by using the recommended concentration of the quenching agent and adequate incubation time.[2]
Unexpected fluorescence signal in downstream applications Incomplete quenching: Unreacted AMCA-NHS ester labeled other components in a subsequent assay.Increase the concentration of the quenching agent or the incubation time to ensure all unreacted ester is deactivated.[2]
Insufficient purification: Excess quenching agent and unreacted, quenched AMCA were not adequately removed.Purify the labeled protein thoroughly using methods like desalting columns or dialysis after the quenching step.[1][4]

Experimental Protocols

Protocol 1: Standard Quenching of Unreacted AMCA-NHS Ester

This protocol describes the standard procedure for quenching the labeling reaction of a protein with AMCA-NHS ester.

Materials:

  • Labeled protein solution

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Perform the Labeling Reaction: Follow your established protocol for labeling your protein with AMCA-NHS ester.

  • Prepare Quenching Buffer: Ensure your quenching buffer is at the correct pH and concentration.

  • Add Quenching Agent: Add the quenching buffer to the labeling reaction mixture to achieve a final concentration of 20-50 mM.[1][4] For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[1][8]

  • Purification: Remove the excess unreacted (and now quenched) AMCA-NHS ester and the quenching agent by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1][4]

Quantitative Data Summary

The following table summarizes common quenching conditions for NHS ester reactions, which are applicable to AMCA-NHS ester.

Quenching AgentFinal ConcentrationIncubation TimeIncubation TemperatureNotes
Tris-HCl 20-100 mM[1]15-30 minutes[1][8]Room Temperature[1]A very common and effective quenching agent. Ensure the final pH is around 8.0.[1]
Glycine 20-100 mM[1]15-30 minutes[1]Room Temperature[1]Another widely used and efficient quenching reagent.
Lysine 20-50 mM[1]15 minutes[1]Room Temperature[1]Provides a primary amine for quenching, similar to Tris and glycine.
Ethanolamine 20-50 mM[1]15 minutes[1]Room Temperature[1]An alternative primary amine-containing quenching agent.
Hydroxylamine 10 mM[1]15 minutes[1]Room Temperature[1]Can also be used to quench the reaction.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_quenching Quenching Step cluster_purification Purification protein Protein (Primary Amines) labeled_protein Labeled Protein & Unreacted AMCA-NHS protein->labeled_protein amca_nhs AMCA-NHS Ester amca_nhs->protein pH 7.2-8.5 Amine-free buffer quenched_mix Labeled Protein & Quenched AMCA labeled_protein->quenched_mix quenching_agent Quenching Agent (e.g., Tris, Glycine) quenching_agent->labeled_protein Add to reaction purification Desalting Column or Dialysis quenched_mix->purification purified_product Purified Labeled Protein purification->purified_product

Caption: Experimental workflow for AMCA-NHS ester labeling and quenching.

quenching_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products unreacted_amca Unreacted AMCA-NHS Ester reaction_arrow + unreacted_amca->reaction_arrow quenching_agent Quenching Agent (Primary Amine R-NH2) quenching_agent->reaction_arrow quenched_amca Inactive, Quenched AMCA reaction_arrow->quenched_amca nhs N-hydroxysuccinimide (Leaving Group) reaction_arrow->nhs

Caption: The chemical mechanism of quenching an unreacted NHS ester.

References

Validation & Comparative

A Researcher's Guide to Blue Fluorescence: Selecting the Optimal Alternative to AMCA-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescence labeling, the selection of the appropriate fluorophore is a critical determinant of experimental success. While AMCA-NHS (Aminomethylcoumarin Acetate, N-Hydroxysuccinimide ester) has traditionally been a common choice for blue fluorescence labeling, a variety of alternatives have emerged, offering significant improvements in brightness, photostability, and water solubility. This guide provides an objective comparison of key alternatives to AMCA-NHS, supported by quantitative data and detailed experimental protocols to facilitate an informed decision for your specific research needs.

Performance Comparison of Blue Fluorescent Dyes

The selection of a fluorescent dye is heavily influenced by its photophysical properties. The following table summarizes the key performance metrics for AMCA and its common alternatives, providing a basis for objective comparison. For applications demanding high brightness and photostability, Alexa Fluor™ 350 and DyLight™ 350 are excellent choices. For experiments utilizing a 405 nm violet laser, such as in flow cytometry, Pacific Blue™ and LiFluor™ 405 offer superior performance due to their higher extinction coefficients at that wavelength.[1][2]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
AMCA ~345-350[1][3]~440-450[1][3]~19,000[1][3]~0.3-0.5[1]Traditional coumarin dye; good photostability.[3]
Alexa Fluor™ 350 346[1][4]442[1][4]19,000[1][4]~0.5-0.7[1]Sulfonated coumarin derivative; improved water solubility and brightness.[1][5]
DyLight™ 350 353[6][7]432[6][7]15,000[6][7]Not widely reportedSpectrally similar to AMCA and Alexa Fluor™ 350; highly photostable.[6][8]
CF®350 Dye 347[9]448[9]18,000[9]Not widely reportedClaimed to be brighter and more photostable than AMCA.[9]
iFluor® 350 ~350[1]~440[1]~20,000[1]Not widely reportedMarketed as a bright and photostable alternative to AMCA with good water solubility.[1]
Pacific Blue™ 404[1]455[1]~30,000[1]~0.6-0.8[1]Bright dye for the 405 nm laser line, common in flow cytometry.[1]
LiFluor™ 405 405[2]450[2]40,000[2]Not widely reportedBright and photostable dye, spectrally similar to Pacific Blue™.[2]

Note: Quantum yield is highly dependent on the local environment, including conjugation to a protein. The values presented are general estimates.

Experimental Protocol: Antibody Labeling with NHS Ester Dyes

The most common method for labeling proteins and antibodies with these dyes is through the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., lysine residues) on the protein to form a stable amide bond.[1][10]

Materials:
  • Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Amine-reactive blue fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:
  • Prepare the Antibody: Dissolve the antibody in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the antibody solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein for labeling will vary depending on the dye and the protein, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The labeled antibody will elute in the void volume.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye (A_max).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[1]

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Adding a stabilizing protein like BSA and a bacteriostatic agent like sodium azide can improve stability.[1]

Experimental Workflow for Antibody Labeling

The following diagram illustrates the general workflow for labeling an antibody with an amine-reactive fluorescent dye.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Antibody Antibody in Amine-Free Buffer Mix Combine Antibody and Dye Solution Antibody->Mix Dye NHS-Ester Dye in Anhydrous DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT Protected from Light Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC DOL Determine Degree of Labeling (DOL) SEC->DOL Store Store Conjugate (4°C or -20°C) DOL->Store

A generalized workflow for labeling antibodies with amine-reactive fluorescent dyes.

References

A Comparative Guide to the Photostability of AMCA and Other Blue Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of a robust fluorophore is critical for generating reliable and reproducible data. Among the blue-emitting fluorophores, Aminomethylcoumarin Acetate (AMCA) is a widely used dye, noted for its bright fluorescence and high resistance to photobleaching.[1][2] Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to light, is a paramount performance metric, particularly in applications requiring long or repeated exposures, such as time-lapse imaging and confocal microscopy.[1]

This guide provides an objective comparison of the photostability of AMCA with other commonly used blue fluorophores. While direct, side-by-side quantitative data on photobleaching under standardized conditions is not always readily available in published literature, this guide synthesizes available data and manufacturer information to offer a comparative overview.[1][3]

Quantitative Data Summary

The following table summarizes key photophysical properties of AMCA and several alternative blue fluorophores. The photostability is described qualitatively based on available data and manufacturer claims. It is important to note that the rate of photobleaching is highly dependent on experimental conditions.[1]

FluorophoreExcitation Maximum (λex) (nm)Emission Maximum (λem) (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φf)Photostability
AMCA ~345-350[1]~440-450[1]~19,000[1]~0.5 - 0.7[1]High resistance to photobleaching.[1][2]
Alexa Fluor™ 350 ~346[4][5]~442[4][5]~19,000[4][5]~0.58[4]High; reported to have improved photostability over AMCA.[4][5]
DyLight™ 350 ~353[3]~432[3]~15,000[3]Not widely reportedHigh photostability claimed by the manufacturer.[3][6]
CF®350 ~347[7]~448[7]~18,000[7]Not widely reportedClaimed to be more photostable than AMCA.[7]
DAPI ~350 (bound to DNA)~470 (bound to DNA)Not applicable~0.2 (bound to DNA)More photostable than Hoechst 33342.[8] Susceptible to photoconversion.[2][9]
Hoechst 33342 ~350 (bound to DNA)[10][11]~461 (bound to DNA)[10][11]Not applicableNot widely reportedLess photostable than DAPI; known for phototoxicity.[8][12]

Experimental Protocol for Photostability Measurement

To directly compare the photostability of different fluorophores under specific experimental conditions, the following protocol outlines a standardized method for measuring photobleaching using fluorescence microscopy.

Objective: To quantify and compare the rate of photobleaching of different blue fluorophores.

Materials:

  • Fluorophore-conjugated antibodies or other molecules of interest.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, but recommended for comparison with and without).

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera (e.g., sCMOS or CCD).

  • Appropriate filter set for blue fluorophores (e.g., DAPI filter set).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fluorophore conjugates at the same concentration in PBS.

    • Mount a small volume of each solution on a microscope slide and cover with a coverslip. For immobilized samples, ensure the conjugates adhere to the slide surface.

    • Seal the edges of the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the blue fluorophores being tested.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is crucial to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (time = 0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define a region of interest (ROI) within the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the background intensity in a region with no fluorescence and subtract it from the ROI intensity at each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the photobleaching resistance of a fluorophore.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comp Comparison prep_dye Prepare Fluorophore Solutions mount_sample Mount on Slide prep_dye->mount_sample stabilize_light Stabilize Light Source set_filters Select Filter Set stabilize_light->set_filters adjust_intensity Set Illumination Intensity set_filters->adjust_intensity initial_image Acquire Initial Image (t=0) adjust_intensity->initial_image timelapse Acquire Time-Lapse Series initial_image->timelapse measure_intensity Measure ROI Intensity timelapse->measure_intensity background_correct Background Correction measure_intensity->background_correct normalize_intensity Normalize Intensity background_correct->normalize_intensity plot_decay Plot Intensity vs. Time normalize_intensity->plot_decay calc_halflife Calculate Half-Life (t½) plot_decay->calc_halflife compare_dyes Compare Photostability calc_halflife->compare_dyes

References

A Comparative Guide to Amine-Reactive Blue Fluorescent Dyes: 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of biomolecules, the selection of an appropriate dye is paramount to achieving sensitive and reliable results. 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS) is a well-established blue fluorescent dye known for its high fluorescence intensity and photostability.[1][2] This guide provides a comparative analysis of AMCA-NHS against other commercially available amine-reactive fluorescent dyes emitting in the blue region of the spectrum, supported by experimental data and protocols.

Performance Comparison of Amine-Reactive Blue Fluorescent Dyes

The efficiency of a fluorescent dye is primarily determined by its molar extinction coefficient (ε), which indicates its ability to absorb light, and its fluorescence quantum yield (Φ), the ratio of emitted photons to absorbed photons.[3] The product of these two values provides a measure of the dye's brightness. The following table summarizes the key photophysical properties of AMCA-NHS and several common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
AMCA-NHS ~348~435~17,400~0.91~15,834
Alexa Fluor™ 350 NHS Ester ~346~445~19,000~0.24~4,560
ATTO™ 390 NHS Ester ~390~479~24,000~0.90~21,600
DyLight™ 350 NHS Ester ~353~432~15,000Not specifiedNot specified

Note: The quantum yield of a fluorescent dye can be influenced by its local environment, including solvent polarity and its conjugation to a biomolecule. The values presented are for the unconjugated dyes and serve as a reference.[4][5]

From the data, AMCA-NHS exhibits a very high quantum yield.[1][5] ATTO™ 390 NHS Ester also demonstrates a high quantum yield and a higher molar extinction coefficient, resulting in greater overall brightness.[6][7] Alexa Fluor™ 350 NHS Ester, while having a similar extinction coefficient to AMCA-NHS, has a significantly lower quantum yield.[8][9]

Experimental Protocols

This protocol provides a general workflow for the covalent labeling of proteins with amine-reactive N-hydroxysuccinimide (NHS) ester dyes such as AMCA-NHS.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Amine-reactive fluorescent dye NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they compete with the labeling reaction.[10]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in DMF or DMSO to a concentration of 1-10 mg/mL.[10]

  • Labeling Reaction: Add a molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein molar ratio varies depending on the protein and should be determined empirically, often starting in the range of 10:1 to 20:1.[10] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[11]

  • Determine Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.[10]

The fluorescence quantum yield of a sample can be determined relative to a well-characterized standard with a known quantum yield.[12]

Materials:

  • Fluorophore sample (e.g., AMCA-NHS conjugate)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the standard and the sample in the same solvent.

  • Measure Absorbance: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to minimize inner filter effects.

  • Measure Fluorescence Emission: Record the fluorescence emission spectra for each dilution using a spectrofluorometer, with the excitation wavelength set to that used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectrum for each dilution. Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:[5]

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    Where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-9.0) reaction Labeling Reaction (Molar excess of dye, RT, 1-2h) prep_protein->reaction prep_dye Prepare Dye Stock Solution (Anhydrous DMSO or DMF) prep_dye->reaction purify Purification (Gel filtration or dialysis) reaction->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze

Caption: Workflow for labeling proteins with amine-reactive NHS-ester dyes.

quantum_yield_determination cluster_solutions Solution Preparation cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_standard Prepare Standard Solutions (Known Quantum Yield) abs_spec Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->abs_spec fluor_spec Measure Fluorescence (Spectrofluorometer) prep_standard->fluor_spec prep_sample Prepare Sample Solutions prep_sample->abs_spec prep_sample->fluor_spec plot Plot Integrated Fluorescence vs. Absorbance abs_spec->plot fluor_spec->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

References

A Comparative Guide to Validating AMCA-NHS Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful fluorescent labeling of proteins is a critical first step for a multitude of downstream applications, from immunoassays to cellular imaging. Aminomethylcoumarin acetate (AMCA) is a popular blue fluorescent dye, and its N-hydroxysuccinimide (NHS) ester derivative is widely used for covalently labeling primary amines on target proteins. However, validating the success of this conjugation and understanding its performance relative to other fluorescent labels is paramount for generating reliable and reproducible data.

This guide provides an objective comparison of methods to validate AMCA-NHS to protein conjugation, evaluates its performance against alternative fluorescent dyes, and offers detailed experimental protocols to support these validation efforts.

Comparison of AMCA-NHS with Alternative Amine-Reactive Dyes

The selection of a fluorescent dye should be a deliberate process based on the specific experimental needs, including the required brightness, photostability, and potential for the label to interfere with the protein's function. While AMCA is a reliable fluorophore, several alternatives with distinct advantages are available.

FeatureAMCA-NHSAlexa Fluor™ 350-NHSDyLight™ 350-NHSFluorescein isothiocyanate (FITC)
Excitation Max (nm) ~345-350~346~353~495
Emission Max (nm) ~440-450~442~432~525
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~19,000~19,000~15,000~70,000
Relative Brightness GoodHighGoodVery High
Photostability Good resistance to photobleaching.HighHighModerate to Low
pH Sensitivity Relatively lowInsensitive over a wide pH range.Insensitive over a wide pH range.Fluorescence can decrease at acidic pH.
Advantages - Good photostability- Relatively small size- High brightness and photostability- Low pH sensitivity- High photostability- Good water solubility- Very high brightness- Cost-effective
Disadvantages - Lower quantum yield compared to some modern dyes- Excitation in the UV range can cause autofluorescence in some biological samples.- Higher cost- Molar extinction coefficient is lower than AMCA and Alexa Fluor 350.- Prone to photobleaching- pH-sensitive fluorescence

Validating the Conjugation of AMCA-NHS to a Target Protein

Several methods can be employed to confirm the successful conjugation of AMCA-NHS to a target protein and to quantify the efficiency of the labeling reaction.

Spectrophotometric Analysis: Determining the Degree of Labeling (DOL)

A common and straightforward method to quantify the extent of labeling is to measure the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~350 nm (the absorbance maximum for AMCA). The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can then be calculated.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) provides a qualitative assessment of conjugation. A successful conjugation will result in a shift in the apparent molecular weight of the protein, with the conjugated protein migrating slower than the unconjugated protein.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase or size-exclusion HPLC can be used to separate the conjugated protein from the unconjugated protein and free dye. This method allows for a more precise quantification of the conjugation efficiency by analyzing the peak areas of the different species.

Experimental Protocols

Protocol 1: Protein Labeling with AMCA-NHS

Materials:

  • Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • AMCA-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Protein Preparation: Dissolve the target protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • AMCA-NHS Stock Solution: Immediately before use, dissolve the AMCA-NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the AMCA-NHS stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the AMCA-conjugated protein.

Protocol 2: Calculation of the Degree of Labeling (DOL)

Materials:

  • Purified AMCA-conjugated protein solution

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~350 nm (A₃₅₀).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₃₅₀ × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the absorbance of AMCA at 280 nm (typically around 0.2).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = A₃₅₀ / (ε_AMCA × Protein Concentration (M))

    • Where:

      • ε_AMCA is the molar extinction coefficient of AMCA at ~350 nm (~19,000 M⁻¹cm⁻¹).

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful conjugation and validation.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_validation Validation protein Target Protein in Amine-Free Buffer reaction Incubate 1-2h at RT (Protected from Light) protein->reaction dye AMCA-NHS in DMF/DMSO dye->reaction purify Size-Exclusion Chromatography reaction->purify spectro Spectrophotometry (Calculate DOL) purify->spectro sds_page SDS-PAGE (Confirm MW Shift) purify->sds_page hplc HPLC (Assess Purity) purify->hplc

Caption: Workflow for AMCA-NHS protein conjugation and validation.

Impact of Labeling on Protein Function

A critical consideration in any protein labeling experiment is the potential for the fluorescent tag to alter the protein's biological activity. The attachment of any molecule, including a relatively small dye like AMCA, can potentially interfere with active sites, binding interfaces, or induce conformational changes. Fluorescent labeling has been shown to influence the binding kinetics of proteins.

Experimental Approach to Assess Functional Impact:

  • Activity Assay: Perform a relevant functional assay for the target protein (e.g., enzyme kinetics assay, cell-based signaling assay, or a binding assay such as ELISA or surface plasmon resonance).

  • Compare Labeled vs. Unlabeled Protein: Run the assay with both the AMCA-conjugated protein and the unlabeled control protein under identical conditions.

  • Analyze Results: A significant difference in the activity between the labeled and unlabeled protein would indicate that the conjugation has impacted its function. It is important to note that the charge of the fluorescent label can also affect the binding behavior of the protein.

functional_assay_workflow start Start prepare_samples Prepare Unlabeled Control and AMCA-Labeled Protein start->prepare_samples perform_assay Perform Functional Assay (e.g., ELISA, Enzyme Kinetics) prepare_samples->perform_assay collect_data Collect and Quantify Data (e.g., Absorbance, Fluorescence) perform_assay->collect_data compare Compare Activity of Labeled vs. Unlabeled collect_data->compare no_impact No Significant Difference: Minimal Functional Impact compare->no_impact No impact Significant Difference: Labeling Affects Function compare->impact Yes end End no_impact->end impact->end

Caption: Logical workflow for assessing the functional impact of labeling.

Conclusion

Validating the conjugation of AMCA-NHS to a target protein is a multi-faceted process that involves both qualitative and quantitative assessments. While AMCA-NHS is a robust and widely used reagent, researchers should carefully consider its photophysical properties in the context of their specific application and be aware of the potential for the label to influence protein function. By employing the validation techniques and experimental protocols outlined in this guide, and by considering the performance of alternative dyes, researchers can ensure the generation of high-quality, reliable data in their fluorescence-based studies.

A Researcher's Guide to Spectral Overlap Between AMCA and Green Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing multi-color fluorescence imaging, understanding the spectral relationship between different fluorophores is critical for experimental design and data interpretation. This guide provides an objective comparison of the spectral properties of Aminomethylcoumarin Acetate (AMCA), a common blue fluorescent dye, and various Green Fluorescent Proteins (GFPs). Minimizing spectral overlap is crucial to prevent signal bleed-through, which can lead to false positives and complicate data analysis.

Quantitative Performance Comparison

The selection of a fluorophore combination is primarily dictated by their spectral characteristics. The table below summarizes the key photophysical properties of AMCA and several common GFP variants. A significant separation between the emission spectrum of the donor (AMCA) and the excitation spectrum of the acceptor (GFP) is ideal for minimizing bleed-through. However, for applications like Förster Resonance Energy Transfer (FRET), a degree of spectral overlap is required.[1][2]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
AMCA ~348[3]~442[4]17,400[3]0.91[3]
wtGFP 395 (major), 475 (minor)[5][6]509[5][6]Not Widely Reported0.79[6]
EGFP 488[5][6]509[5]56,000[7]Not Widely Reported
GFP-S65T 489[5]509[5]Not Widely ReportedNot Widely Reported
EBFP 380[5]460[5]Not Widely ReportedNot Widely Reported

Analysis of Spectral Overlap:

The emission spectrum of AMCA (peak ~442 nm) shows minimal overlap with the primary excitation spectrum of red-shifted GFP variants like EGFP (peak ~488 nm).[5] This makes AMCA and EGFP a suitable pair for multi-color imaging experiments where distinct signals are required, as there is little direct excitation of EGFP by the light used to excite AMCA, and minimal emission from AMCA spilling into the standard GFP detection channel.[8]

However, the AMCA emission spectrum does overlap more significantly with the major excitation peak of wild-type GFP (wtGFP) at 395 nm.[5][6] This pairing could be suitable for FRET studies, where the energy from the donor (AMCA) is transferred to the acceptor (GFP) non-radiatively due to their proximity (typically within 1-10 nm).[1][9] The efficiency of this energy transfer is highly dependent on the degree of spectral overlap between the donor's emission and the acceptor's excitation spectra.[1][2]

Visualizing Spectral Properties

The following diagram illustrates the relationship between the excitation and emission spectra of AMCA and a representative green fluorescent protein, EGFP. It highlights the separation between AMCA's emission and EGFP's excitation, which is key to their successful use in simultaneous multi-color imaging.

Spectral_Overlap cluster_AMCA AMCA cluster_EGFP EGFP cluster_Overlap Spectral Relationship AMCA_Ex Excitation (~350 nm) AMCA_Em Emission (~442 nm) AMCA_Ex->AMCA_Em Stokes Shift EGFP_Ex Excitation (~488 nm) AMCA_Em->EGFP_Ex Low Bleed-through label_node Minimal Spectral Overlap (Good for Multi-Color Imaging) EGFP_Em Emission (~509 nm) EGFP_Ex->EGFP_Em Stokes Shift AMCA_Em_Node EGFP_Ex_Node

Spectral properties of AMCA and EGFP.

Experimental Protocols

Measuring and correcting for spectral overlap is a critical step in quantitative fluorescence experiments. The appropriate protocol depends on the instrumentation and application.

Protocol for Measuring Spectral Overlap using a Spectrofluorometer

This protocol determines the precise excitation and emission spectra of the fluorophores in your experimental buffer.

Methodology:

  • Sample Preparation:

    • Prepare purified solutions of your AMCA-conjugated molecule and your expressed GFP variant in the same buffer system that will be used for the final experiment.

    • Prepare a buffer-only blank sample.

    • Ensure concentrations are within the linear range of the instrument to avoid inner filter effects.

  • Instrument Setup:

    • Use a calibrated spectrofluorometer.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

  • Data Acquisition:

    • Emission Spectrum: For each fluorophore, set the excitation wavelength to its known maximum (e.g., 350 nm for AMCA) and scan a range of emission wavelengths (e.g., 370-700 nm). Subtract the spectrum of the buffer-only blank.

    • Excitation Spectrum: For each fluorophore, set the emission wavelength to its known maximum (e.g., 509 nm for EGFP) and scan a range of excitation wavelengths (e.g., 300-500 nm). Subtract the spectrum of the buffer-only blank.

  • Data Analysis:

    • Normalize the peak emission intensity of each spectrum to 1.

    • Plot the normalized emission spectrum of AMCA and the normalized excitation spectrum of the GFP variant on the same graph to visualize the area of spectral overlap.

Protocol for Spectral Overlap Correction (Compensation) in Flow Cytometry

In flow cytometry, spectral overlap results in signal from one fluorophore being detected in a detector intended for another. This is corrected through a process called compensation.[10][11]

Methodology:

  • Prepare Compensation Controls:

    • For each fluorophore in your experiment (e.g., AMCA, EGFP), you need a single-stained control sample.[11] This typically involves staining a population of cells (or compensation beads) with only one fluorescent antibody or expressing only one fluorescent protein.[11]

    • You also need an unstained control sample to determine the level of cellular autofluorescence.[11]

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Set the initial voltages for each detector (photomultiplier tube, PMT) so that the negative population is visible on scale and the positive population is on scale and as bright as possible without going off scale. The positive control should be at least as bright as the signal expected in the experimental sample.[10][12]

  • Acquire Control Data:

    • Run the unstained cells to set the baseline fluorescence.

    • Run each single-stained control sample and record the data. For the AMCA-stained sample, you will measure its primary signal in the blue detector and any spillover into the green detector. For the EGFP-expressing sample, you will measure its primary signal in the green detector and any spillover into the blue detector.

  • Calculate and Apply Compensation:

    • Most modern flow cytometry software can automatically calculate a compensation matrix using the single-stain controls.[11] The software calculates the percentage of signal from fluorophore A that spills into detector B and subtracts this value from the total signal in detector B.

    • The compensation matrix is then applied to your multi-color experimental samples to correct for the spectral overlap, ensuring that the fluorescence detected in each channel accurately reflects the intended fluorophore.[11][13]

Workflow for Assessing Fluorophore Compatibility

The logical process for selecting and validating a pair of fluorophores for a multi-color experiment is outlined below.

G A Define Experimental Need (e.g., Multi-color Imaging, FRET) B Review Fluorophore Spectra (Excitation & Emission Maxima) A->B C Assess Spectral Overlap (AMCA Emission vs. GFP Excitation) B->C D Select Candidate Pair (e.g., AMCA & EGFP) C->D E Perform Spectrofluorometry (Confirm Spectra in vitro) D->E F Prepare Compensation Controls (Single-Stained Samples) D->F G Run Flow Cytometry (Calculate & Apply Compensation) E->G F->G H Acquire & Analyze Corrected Experimental Data G->H

Workflow for fluorophore selection and validation.

References

The PEG Advantage: A Comparative Guide to Using PEG Linkers with AMCA-NHS in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and effective labeling of biomolecules is paramount for a multitude of applications, from diagnostics to therapeutics. The choice of a fluorescent dye and the linking technology used for its conjugation can significantly impact the performance, stability, and usability of the final product. This guide provides an objective comparison of using a polyethylene glycol (PEG) linker with the blue fluorescent dye AMCA-NHS against direct conjugation and other linker alternatives, supported by experimental principles and data.

AMCA (Aminomethylcoumarin Acetate) is a popular blue fluorescent dye, and its N-hydroxysuccinimide (NHS) ester derivative, AMCA-NHS, is a widely used reagent for labeling primary amines on proteins, antibodies, and other biomolecules. While effective, the direct conjugation of AMCA-NHS can sometimes lead to challenges such as reduced solubility and aggregation of the labeled molecule. The incorporation of a PEG linker offers a robust solution to these issues, enhancing the overall performance of the bioconjugate.

The Strategic Advantage of a PEG Linker with AMCA-NHS

A PEG linker is a flexible, hydrophilic chain of repeating ethylene glycol units.[1][2] When incorporated between AMCA-NHS and the target biomolecule, it imparts several key advantages:

  • Enhanced Aqueous Solubility: Many biomolecules, once labeled with a relatively hydrophobic dye like AMCA, can exhibit poor solubility in aqueous buffers, leading to aggregation and precipitation.[3] A hydrophilic PEG linker creates a hydration shell around the conjugate, significantly improving its water solubility and preventing the formation of aggregates.[4]

  • Reduced Steric Hindrance: The PEG spacer arm physically separates the bulky AMCA fluorophore from the biomolecule. This separation minimizes steric hindrance, which can be crucial for preserving the biological activity of the labeled molecule, such as an antibody's binding affinity to its antigen.

  • Improved Stability and Reduced Immunogenicity: PEGylation is a well-established method for increasing the stability of proteins and reducing their immunogenicity. The PEG chain can shield the biomolecule from proteolytic enzymes and reduce its recognition by the immune system, which is particularly beneficial for in vivo applications.[4]

  • Enhanced Pharmacokinetics: For therapeutic applications, PEGylation can significantly prolong the circulation half-life of a bioconjugate by increasing its hydrodynamic size, thereby reducing renal clearance.[5]

Performance Comparison: PEG-AMCA-NHS vs. Alternatives

The decision to use a PEG linker should be weighed against direct conjugation and other available linker technologies. While direct head-to-head quantitative data for AMCA-NHS conjugates is not extensively published, the well-documented effects of PEGylation on other biomolecules provide a strong basis for comparison.

Performance MetricAMCA-NHS (Direct Conjugation)PEG-AMCA-NHS ConjugatePolysarcosine (pSar) LinkerPolypeptide Linker
Solubility in Aqueous Buffer Lower, prone to aggregationHighHighVariable, can be tuned
Biological Activity Retention Potential for reduction due to steric hindranceHigh, due to reduced steric hindranceHighHigh, tunable
In Vivo Half-Life UnchangedSignificantly IncreasedIncreasedVariable, can be engineered
Immunogenicity UnchangedReducedLowLow, based on natural amino acids
Biodegradability N/ANon-biodegradableBiodegradableBiodegradable

Note: This table is a summary of expected performance based on the established principles of each linker technology.

Alternatives to PEG linkers, such as polysarcosine (pSar) and polypeptide linkers, are gaining traction due to concerns about the potential immunogenicity and non-biodegradability of PEG.[6][7] Polysarcosine, a polypeptoid, has shown comparable "stealth" properties to PEG and is biodegradable.[6][7] Polypeptide linkers, composed of natural amino acids, offer tunability in terms of flexibility, stability, and cleavage sites.[2][8]

Experimental Protocols

Protocol for Conjugation of PEG-AMCA-NHS to an Antibody

This protocol describes a general procedure for labeling an antibody with a PEG-AMCA-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • PEG-AMCA-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.

  • PEG-AMCA-NHS Ester Preparation:

    • Immediately before use, dissolve the PEG-AMCA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive.

  • Conjugation Reaction:

    • Add the dissolved PEG-AMCA-NHS ester solution to the antibody solution with gentle stirring. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point.[3]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[8]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

Protocol for Comparative Solubility Assay

This protocol can be used to compare the solubility of a PEG-AMCA-NHS labeled protein to its non-PEGylated counterpart.

Materials:

  • Lyophilized samples of labeled (PEG-AMCA-NHS) and unlabeled protein

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Prepare a series of vials for each protein sample.

    • Add increasing amounts of the lyophilized protein to a fixed volume of the aqueous buffer in each vial.

  • Equilibration:

    • Gently agitate the samples for a set period (e.g., 2 hours) at room temperature to allow for dissolution.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., >14,000 x g) for 20 minutes to pellet any insoluble protein.

  • Concentration Measurement:

    • Carefully collect the supernatant and measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Solubility Determination:

    • The solubility limit is the point at which the protein concentration in the supernatant no longer increases with the addition of more solid protein.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key processes and advantages discussed in this guide.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Reaction Combine and Incubate (RT, 1-2h) Antibody->Reaction PEG_AMCA PEG-AMCA-NHS in DMSO PEG_AMCA->Reaction Quench Quench Reaction (Tris Buffer) Reaction->Quench SEC Size-Exclusion Chromatography Quench->SEC Analysis Characterize Conjugate (DOL, Activity) SEC->Analysis

A typical experimental workflow for antibody conjugation.

advantages_of_peg center_node PEG-AMCA-NHS Conjugate solubility Increased Solubility center_node->solubility stability Enhanced Stability center_node->stability bioavailability Improved Pharmacokinetics center_node->bioavailability immunogenicity Reduced Immunogenicity center_node->immunogenicity aggregation Reduced Aggregation center_node->aggregation activity Preserved Biological Activity center_node->activity

Key advantages of using a PEG linker with AMCA-NHS.

References

A Head-to-Head Comparison: Site-Specific Protein Labeling vs. Random Amine Labeling with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to a vast array of applications, from basic research to the development of novel therapeutics. The choice of labeling strategy can profoundly impact the quality and reproducibility of experimental data. This guide provides an objective comparison of two major approaches: site-specific protein labeling and random amine labeling with N-hydroxysuccinimide (NHS) esters.

This comparison will delve into the core principles of each methodology, present quantitative data to compare their performance, provide detailed experimental protocols for key techniques, and visualize the workflows and chemical reactions involved.

Executive Summary

Random amine labeling via NHS esters is a long-established, straightforward method that targets primary amines on lysine residues and the N-terminus of a protein. Its simplicity and the wide availability of reagents make it a common choice. However, this approach typically results in a heterogeneous mixture of labeled proteins with varying degrees of labeling (DoL) and attachment sites, which can potentially compromise protein function and lead to batch-to-batch variability.

In contrast, site-specific labeling techniques offer precise control over the location and stoichiometry of the label. These methods utilize enzymatic or chemical "tags" that are genetically encoded into the protein of interest, or they exploit unique reactive handles to direct the label to a single, predetermined site. This results in a homogeneous population of labeled proteins, preserving their native structure and function and ensuring high reproducibility. While often requiring more upfront molecular biology, the benefits of homogeneity and functional integrity are driving the increasing adoption of site-specific methods.

Quantitative Performance Comparison

The choice between site-specific and random labeling often hinges on the specific requirements of the downstream application. The following tables summarize key quantitative and qualitative performance metrics to aid in this decision-making process.

ParameterSite-Specific Labeling (e.g., SNAP-tag)Random Amine Labeling (NHS Ester)Rationale
Specificity High (single, predetermined site)Low (multiple lysines and N-terminus)Site-specific methods use unique tags or reactive groups for precise targeting, whereas NHS esters react with any accessible primary amine.[1]
Homogeneity High (homogeneous product)Low (heterogeneous mixture)The precise control of site-specific methods yields a uniform product, while random labeling creates a diverse population of labeled proteins.[2]
Degree of Labeling (DoL) Controlled (typically 1:1)Variable and difficult to controlSite-specific techniques allow for a defined stoichiometry, whereas the DoL in random labeling depends on reaction conditions and protein structure.[2]
Impact on Protein Function Minimal to nonePotential for inactivationLabeling at a specific, non-critical site preserves protein activity. Random labeling can modify residues in active or binding sites, leading to a loss of function.[3][4]
Reproducibility HighModerate to lowThe defined nature of site-specific labeling leads to high consistency between experiments. The heterogeneity of random labeling can introduce variability.
Setup Complexity Higher (requires protein engineering)Low (direct chemical reaction)Site-specific methods often necessitate cloning to introduce a tag, while NHS ester labeling is a direct chemical conjugation.[2]

In-Depth Experimental Data Comparison

The following table presents a summary of comparative experimental data gleaned from various studies.

Experimental ParameterSite-Specific Method (Example)Random NHS Ester MethodKey Findings and Citations
Labeling Efficiency >90% for N-terminal Cys labelingTypically 70-90% for single-cysteine labeling, but can be lower and more variable for lysine labeling.Site-specific methods can achieve near-quantitative labeling at the target site.[5][6]
Binding Capacity of Antibody Conjugate Higher binding capacity observed.Lower binding capacity observed in some cases.A study comparing site-specific and random conjugation for radioimmunotherapy found that the site-specifically labeled antibody conjugate had a higher binding capacity.[7]
In Vitro Stability (Human Serum) Somewhat more stable over 1 week at 37°C.Showed slightly lower stability in the same study.The site-specifically conjugated antibody demonstrated greater stability in human serum over a one-week period.[7]
Signal-to-Background Ratio (Imaging) Far less background in fluorescence imaging.Can lead to higher background.Site-specific labeling of nanobodies with maleimide chemistry resulted in significantly lower background compared to NHS ester labeling.[1]
Preservation of Epitope Recognition Better preservation of epitope recognition.Can abolish epitope recognition.The same nanobody study showed that NHS ester labeling could completely abolish epitope recognition, which was preserved with site-specific labeling.[1]

Experimental Protocols

Protocol 1: Site-Specific Labeling using SNAP-tag®

This protocol describes the general procedure for labeling a SNAP-tag® fusion protein expressed on the surface of mammalian cells.

Materials:

  • Mammalian cells expressing the cell surface SNAP-tag® fusion protein.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Cell-impermeable O6-Benzylguanine (BG) fluorescent substrate (e.g., SNAP-Surface® 549) stock solution (1 mM in DMSO).

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

Procedure:

  • Cell Preparation: Culture cells expressing the SNAP-tag® fusion protein on glass-bottom dishes or chambered coverglass to an appropriate confluency.

  • Prepare Staining Solution: Dilute the cell-impermeable BG fluorescent substrate stock solution in pre-warmed complete cell culture medium to a final concentration of 2-5 µM.

  • Cell Labeling: Aspirate the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Aspirate the staining solution and wash the cells three times with pre-warmed complete cell culture medium.

  • Imaging: Add pre-warmed live-cell imaging medium to the cells and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[8][9][10]

Protocol 2: Random Amine Labeling with NHS Ester

This protocol provides a general procedure for labeling a purified protein with an amine-reactive NHS-ester fluorescent dye.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Amine-reactive NHS-ester fluorescent dye.

  • Labeling Buffer: 0.1 M Sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5.

  • Anhydrous DMSO or DMF.

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Dissolve the NHS-ester dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction: Slowly add a 5 to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring. Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[5]

Visualizing the Methodologies

To further clarify the differences between these two labeling strategies, the following diagrams illustrate their respective chemical reactions and experimental workflows.

G cluster_0 Site-Specific Labeling (SNAP-tag) Protein Protein of Interest Fusion_Protein Fusion Protein Protein->Fusion_Protein SNAP_tag SNAP-tag SNAP_tag->Fusion_Protein Labeled_Protein Specifically Labeled Protein Fusion_Protein->Labeled_Protein Covalent Bond Formation BG_Substrate O6-Benzylguanine (BG) Substrate + Fluorophore BG_Substrate->Labeled_Protein

Site-specific labeling with SNAP-tag.

G cluster_1 Random Amine Labeling (NHS Ester) Protein Protein with Multiple Lysines Labeled_Protein Heterogeneously Labeled Protein Protein->Labeled_Protein Amide Bond Formation (Multiple Sites) NHS_Ester NHS Ester + Fluorophore NHS_Ester->Labeled_Protein

Random amine labeling with NHS esters.

G cluster_0 Experimental Workflow Comparison cluster_site Site-Specific (e.g., SNAP-tag) cluster_random Random (NHS Ester) ss_start Start: Protein Expression ss_clone Clone Gene with Tag ss_start->ss_clone ss_express Express Fusion Protein ss_clone->ss_express ss_label Label with Tag-Specific Substrate ss_express->ss_label ss_purify Purify Labeled Protein ss_label->ss_purify ss_end Homogeneous Product ss_purify->ss_end r_start Start: Purified Protein r_react React with NHS Ester r_start->r_react r_quench Quench Reaction r_react->r_quench r_purify Purify Labeled Protein r_quench->r_purify r_end Heterogeneous Product r_purify->r_end

Comparison of experimental workflows.

Conclusion

The decision between site-specific and random protein labeling is a critical one that should be guided by the specific demands of the intended application. For applications where a high degree of labeling is desired and precise control over the labeling site is not critical, random amine labeling with NHS esters offers a rapid and straightforward solution. However, for experiments that require high reproducibility, preservation of protein function, and a well-defined labeled product, such as in quantitative studies, super-resolution imaging, and the development of antibody-drug conjugates, the upfront investment in site-specific labeling methodologies is often justified by the superior quality and reliability of the resulting data. As protein engineering techniques become more accessible, the adoption of site-specific labeling is expected to continue to grow, enabling more precise and insightful biological investigations.

References

Preserving Protein Function: A Guide to Assessing Bioactivity After AMCA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent probes is a critical tool. However, the conjugation process itself can potentially alter the protein's structure and biological function. This guide provides a comprehensive comparison of how to assess the biological activity of proteins after conjugation with Aminomethylcoumarin Acetate (AMCA), a small, blue-emitting fluorophore, and discusses its performance relative to other common labeling agents.

The primary concern during fluorescent labeling is that the attached dye molecule could interfere with the protein's active sites or disrupt its native conformation, leading to reduced or altered bioactivity. AMCA is a relatively small fluorescent molecule, which makes it an attractive choice for minimizing such steric hindrance.[1] This guide details the experimental protocols necessary to verify that the labeled protein retains its intended function, presents comparative data, and visualizes key experimental and biological pathways.

Comparing Fluorophore Impact on Protein Bioactivity

The choice of fluorophore can significantly influence the biological activity of the resulting conjugate. Larger dyes are more likely to interfere with protein function than smaller ones.[1] While direct comparative studies detailing the kinetic effects of AMCA conjugation are not abundant in the literature, we can establish a comparison based on the well-understood principles of steric hindrance and the known properties of different fluorophores.

AMCA's small size is advantageous compared to larger, commonly used dyes like Fluorescein isothiocyanate (FITC) and significantly larger fluorescent proteins. This reduced size minimizes the potential for the label to obstruct binding sites or disrupt the protein's tertiary structure.

Quantitative Data Comparison

To illustrate the potential impact of different fluorophores on protein function, the following tables present representative data for two common scenarios: enzyme kinetics and receptor-ligand binding.

Disclaimer: The following data is illustrative and intended to represent typical expected outcomes based on the principle that smaller fluorophores cause less steric hindrance. This data is synthesized from typical values for the given proteins and is not from a single head-to-head comparative study.

Table 1: Illustrative Comparison of Enzyme Kinetic Parameters

This table shows a hypothetical comparison of the kinetic parameters for β-Lactamase, an enzyme used in antibiotic resistance, after conjugation with different fluorophores. A minimal change in Km (Michaelis constant) and Vmax (maximum reaction velocity) indicates preserved enzymatic function.[2][3]

ConjugateFluorophore Size (Approx. MW)Km (μM)Vmax (μmol/min/mg)% Activity Retained (Relative to Vmax)
Unlabeled β-LactamaseN/A501500100%
AMCA-β-Lactamase~350 Da55142595%
FITC-β-Lactamase~389 Da65131087%
Fluorescent Protein Fusion~27 kDa90105070%

Table 2: Illustrative Comparison of Receptor-Ligand Binding Affinity

This table provides a hypothetical comparison of the dissociation constant (Kd) for Epidermal Growth Factor (EGF) binding to its receptor (EGFR).[4][5] A lower Kd value signifies stronger binding affinity. A significant increase in Kd post-conjugation suggests that the label interferes with the ligand-receptor interaction.

ConjugateFluorophore Size (Approx. MW)Kd (nM)% Affinity Retained (Relative to Unlabeled)
Unlabeled EGFN/A1.5100%
AMCA-EGF~350 Da1.883%
FITC-EGF~389 Da2.560%
Fluorescent Protein Fusion~27 kDa15.010%

Experimental Workflow and Protocols

Verifying the biological activity of a conjugated protein is a multi-step process that requires careful execution and analysis.

G P_Prep Protein Preparation (Purification & Quantification) Conj AMCA Conjugation (NHS Ester Chemistry) P_Prep->Conj Protein Sample Purif Purification (Size-Exclusion Chromatography) Conj->Purif Labeled Mixture Char Characterization (Determine Degree of Labeling) Purif->Char Purified Conjugate Assay Bioactivity Assay (Enzyme Kinetics or Binding Assay) Char->Assay Characterized Conjugate Compare Data Analysis (Compare to Unlabeled Control) Assay->Compare Assay Results

Workflow for protein conjugation and bioactivity assessment.
Protocol 1: AMCA Conjugation via NHS Ester Chemistry

This protocol describes the labeling of a protein through its primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester of AMCA.

Materials and Reagents:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • AMCA-NHS Ester (dissolved in DMSO or DMF)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer at a suitable concentration (typically 1-10 mg/mL).

  • Reagent Preparation: Immediately before use, dissolve the AMCA-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the AMCA-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for another 30 minutes.

  • Purification: Separate the AMCA-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute contains the labeled protein.

Protocol 2: Enzyme Kinetics Assay

This protocol outlines how to determine the Km and Vmax of an enzyme before and after AMCA conjugation using a spectrophotometric or fluorometric assay.

Materials and Reagents:

  • Unlabeled enzyme and AMCA-conjugated enzyme

  • Substrate solution (at various concentrations)

  • Assay Buffer (optimal for enzyme activity)

  • Spectrophotometer or Fluorometer plate reader

Procedure:

  • Prepare Substrate Dilutions: Create a series of substrate concentrations in the assay buffer. The range should typically span from 0.2 to 5 times the expected Km.[6]

  • Set up Reaction Plate: In a 96-well plate, add the substrate dilutions. Prepare separate wells for the unlabeled and AMCA-labeled enzyme. Include blank controls without the enzyme.

  • Initiate Reaction: Add a fixed, known concentration of the enzyme (unlabeled or labeled) to the wells to start the reaction.

  • Measure Reaction Rate: Immediately place the plate in the reader and measure the change in absorbance or fluorescence over time (kinetic read). The initial linear portion of the progress curve represents the initial velocity (v₀).[6]

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (v₀).

    • Plot v₀ versus substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for both the unlabeled and labeled enzyme.[7]

    • Compare the kinetic parameters to assess any change in bioactivity.

Protocol 3: Receptor-Ligand Binding Assay

This protocol describes a saturation binding assay using a fluorescently labeled ligand (e.g., AMCA-EGF) to determine the dissociation constant (Kd).

Materials and Reagents:

  • Cells expressing the target receptor (e.g., A431 cells for EGFR)

  • AMCA-labeled ligand

  • Unlabeled ligand (for non-specific binding control)

  • Binding Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (cold PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Plate cells in a 96-well plate and grow to a suitable confluency.

  • Ligand Dilutions: Prepare a serial dilution of the AMCA-labeled ligand in cold binding buffer.

  • Total Binding: Add increasing concentrations of the AMCA-labeled ligand to the cells.

  • Non-Specific Binding: In a parallel set of wells, add the same concentrations of AMCA-labeled ligand plus a 100-fold excess of unlabeled ligand. This will measure binding to non-receptor sites.

  • Incubation: Incubate the plate for 2-4 hours at 4°C to reach binding equilibrium while minimizing internalization.

  • Washing: Gently wash the cells three times with cold wash buffer to remove unbound ligand.

  • Detection: Measure the fluorescence intensity in each well using a plate reader or by analyzing the cells via flow cytometry.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding fluorescence from the total binding fluorescence for each ligand concentration.

    • Plot the specific binding versus the concentration of the labeled ligand.

    • Use non-linear regression (one-site binding model) to fit the saturation curve and determine the Kd and Bmax (maximum number of binding sites).

    • Compare the Kd of the labeled ligand to literature values for the unlabeled ligand to assess changes in binding affinity.

Example Application: Labeled EGF in the MAPK/ERK Signaling Pathway

To confirm that a labeled ligand not only binds its receptor but also triggers the correct downstream cellular response, a signaling pathway assay can be performed. Epidermal Growth Factor (EGF) binding to its receptor (EGFR) initiates the MAPK/ERK signaling cascade, which is crucial for cell proliferation and differentiation.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AMCA-EGF Receptor EGFR Ligand->Receptor Binding & Dimerization Grb2 Grb2 Receptor->Grb2 Autophosphorylation recruits Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras activates Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf activates Raf_A p-Raf MEK MEK Raf_A->MEK phosphorylates MEK_A p-MEK ERK ERK MEK_A->ERK phosphorylates ERK_A p-ERK TF Transcription Factors (e.g., c-Fos, c-Myc) ERK_A->TF translocates & phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response

MAPK/ERK signaling pathway initiated by AMCA-EGF.

A successful bioactivity assay would demonstrate that AMCA-EGF treatment of cells leads to the phosphorylation of ERK (p-ERK), which can be detected via Western Blot or ELISA, confirming the conjugate is functionally active.

Conclusion

Conjugating proteins with AMCA offers the benefits of a small, photostable, blue-fluorescent label suitable for multiplexing. Its minimal size makes it less likely to impair biological function compared to larger fluorophores. However, it is imperative to experimentally validate the bioactivity of any protein-fluorophore conjugate. By employing rigorous enzyme kinetic, receptor binding, and cell-based signaling assays, researchers can ensure that their fluorescently labeled proteins are reliable reagents for generating accurate and meaningful biological data.

References

A Researcher's Guide to Amine Labeling: NHS vs. Sulfo-NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biological research and drug development, the covalent labeling of proteins and other biomolecules is a fundamental technique. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for this purpose, efficiently reacting with primary amines on biomolecules to form stable amide bonds.[1] This guide provides an objective comparison of the two principal classes of NHS esters: the traditional, water-insoluble NHS esters and their water-soluble counterparts, Sulfo-NHS esters. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the optimal reagent for their specific application.

The core chemical distinction between NHS and Sulfo-NHS esters is the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring of the latter.[1][2] This single modification dramatically alters the reagent's physical properties, primarily its solubility and cell membrane permeability, which in turn dictates its range of applications.

Key Performance Characteristics: A Comparative Analysis

The choice between NHS and Sulfo-NHS esters is primarily driven by the experimental objective, particularly whether the target molecule is intracellular or on the cell surface.

  • Solubility and Reaction Environment: Sulfo-NHS esters possess high water solubility due to the negatively charged sulfonate group, allowing reactions to be conducted entirely in aqueous buffers.[2][3] This is advantageous for maintaining the native conformation of proteins and avoiding the use of organic solvents which can be detrimental to protein stability and cell viability.[2] In contrast, standard NHS esters are generally hydrophobic and require dissolution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture.[4][5]

  • Cell Membrane Permeability: The charged nature of Sulfo-NHS esters renders them impermeable to the lipid bilayer of the cell membrane.[2][5] This property is critical for applications requiring specific labeling of cell-surface proteins on intact, living cells, as it prevents the labeling of intracellular molecules.[1] Conversely, the hydrophobicity of NHS esters allows them to readily cross cell membranes, leading to the labeling of both cell-surface and intracellular proteins.[1][2] This makes them suitable for labeling the entire proteome of a cell or targeting intracellular proteins.[6]

  • Stability and Hydrolysis: Both NHS and Sulfo-NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that reduces labeling efficiency.[1] The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH.[1][7] For instance, NHS esters have a half-life of 4-5 hours at pH 7, which drops to just 10 minutes at pH 8.6.[3][7] Therefore, it is crucial to prepare solutions of these reagents immediately before use and to control the pH of the reaction buffer.[8]

Data Presentation: NHS vs. Sulfo-NHS Esters

FeatureNHS EsterSulfo-NHS Ester
Water Solubility Low; requires organic co-solvent (e.g., DMSO, DMF)[2][4]High; readily dissolves in aqueous buffers[2][3]
Cell Membrane Permeability Permeable[2][5]Impermeable[2][5]
Primary Application Intracellular and general protein labeling[2]Cell-surface protein labeling[1][2]
Reaction Environment Requires addition of organic solvents[2]Fully aqueous environment[2]
Hydrolysis Half-life (pH 7) 4–5 hours[3][7]Several hours[2]
Hydrolysis Half-life (pH 8.6) ~10 minutes[3][7]Minutes[2]

Experimental Protocols

Protocol 1: General Procedure for Intracellular Protein Labeling with NHS Ester

This protocol provides a general guideline for labeling both cell-surface and intracellular proteins using a membrane-permeable NHS ester.

Materials:

  • NHS ester of the desired label (e.g., biotin, fluorescent dye)

  • Anhydrous organic solvent (DMSO or DMF)

  • Protein solution or cell suspension in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., dialysis membrane, size-exclusion chromatography column)

Procedure:

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.[9]

  • Labeling Reaction:

    • Add the NHS ester stock solution to the protein solution or cell suspension. A 5- to 20-fold molar excess of the NHS ester to the protein is commonly used.[2]

    • Ensure the final concentration of the organic solvent is minimal (typically <10%) to prevent protein denaturation or cell damage.[1]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[1]

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2][6] Incubate for 15 minutes.[6]

  • Purification:

    • For labeled proteins, remove unreacted label and by-products by dialysis or size-exclusion chromatography.[1][2]

    • For labeled cells, wash the cells three times with ice-cold PBS.[1]

Protocol 2: Specific Labeling of Cell-Surface Proteins with Sulfo-NHS Ester

This protocol is designed for the selective labeling of proteins on the exterior of intact cells.

Materials:

  • Sulfo-NHS ester of the desired label

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Cell suspension (1-25 x 10⁶ cells/mL)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash three times with ice-cold PBS.[1]

    • For suspension cells, pellet by centrifugation and wash the pellet three times with ice-cold PBS. Resuspend in PBS at the desired concentration.[1]

  • Prepare Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester directly in PBS to the desired final concentration (typically 0.25-1 mg/mL).[1]

  • Labeling Reaction:

    • Add the Sulfo-NHS ester solution to the cells.

    • Incubate for 30 minutes to 1 hour at 4°C (on ice) or room temperature.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2] Incubate for 5-10 minutes on ice.[2]

  • Cell Washing: Pellet the cells by centrifugation, discard the supernatant, and wash the cell pellet three times with ice-cold PBS to remove excess reagent and by-products.

Visualizations

cluster_0 NHS Ester cluster_1 Sulfo-NHS Ester NHS NHS Sulfo_NHS Sulfo_NHS

Caption: Chemical structures of NHS and Sulfo-NHS esters.

G A Primary Amine (e.g., on Protein) C Amine-Reactive Ester Intermediate A->C Nucleophilic Attack B NHS or Sulfo-NHS Ester B->C D Stable Amide Bond (Labeled Protein) C->D E NHS or Sulfo-NHS Leaving Group C->E G cluster_NHS NHS Ester Workflow (Intracellular Labeling) cluster_Sulfo Sulfo-NHS Ester Workflow (Cell-Surface Labeling) NHS_Start Dissolve NHS Ester in DMSO/DMF NHS_Add Add to Cell Suspension NHS_Start->NHS_Add NHS_Incubate Incubate (Membrane Permeation Occurs) NHS_Add->NHS_Incubate NHS_Quench Quench Reaction NHS_Incubate->NHS_Quench NHS_Wash Wash Cells NHS_Quench->NHS_Wash NHS_Result Intracellular & Surface Proteins Labeled NHS_Wash->NHS_Result Sulfo_Start Dissolve Sulfo-NHS Ester in Aqueous Buffer Sulfo_Add Add to Cell Suspension Sulfo_Start->Sulfo_Add Sulfo_Incubate Incubate (Membrane Impermeable) Sulfo_Add->Sulfo_Incubate Sulfo_Quench Quench Reaction Sulfo_Incubate->Sulfo_Quench Sulfo_Wash Wash Cells Sulfo_Quench->Sulfo_Wash Sulfo_Result Only Surface Proteins Labeled Sulfo_Wash->Sulfo_Result

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS), ensuring the protection of laboratory personnel and compliance with safety regulations.

Safety and Hazard Summary

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory when handling this compound.

Quantitative Safety Data

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Experimental Protocol for Disposal

This protocol outlines the necessary steps for the proper collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • PPE: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[2][3] If there is a risk of dust formation, a NIOSH-approved N95 or higher-level respirator should be used.[2]

  • Ventilation: Conduct all waste handling and preparation activities in a well-ventilated area, preferably within a chemical fume hood.[2][3]

2. Waste Collection and Containment:

  • Solid Waste: Carefully sweep or shovel the solid material into a designated, properly labeled, and sealable hazardous waste container to minimize dust generation.[2][3]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3]

  • Labeling: Clearly label the waste container with the chemical name: "this compound Waste" and the appropriate hazard symbols.

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

3. Disposal Method:

  • The primary and recommended method of disposal is to transfer the waste to a licensed and approved hazardous waste disposal facility.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste contractor.

  • Incineration in a permitted hazardous waste incinerator may be a suitable disposal method.[4]

  • Crucially, do not dispose of this chemical down the drain or in the regular trash. [2][4]

4. Decontamination:

  • Thoroughly decontaminate all tools and surfaces that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Dispose of all contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same manner as the chemical itself.[4]

  • After completing the disposal process, wash hands thoroughly with soap and water.[3][4]

Disposal Workflow

G A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect Solid Waste into a Designated Hazardous Waste Container B->C D Avoid Mixing with Incompatible Materials (Strong Acids, Bases, Oxidizers) C->D E Securely Seal and Label the Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Contact Environmental Health & Safety (EHS) for Professional Disposal F->G H Transfer to a Licensed Hazardous Waste Facility (e.g., via Incineration) G->H I Decontaminate Surfaces and Equipment H->I Post-Disposal J Dispose of Contaminated Materials as Hazardous Waste I->J K Wash Hands Thoroughly J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of this amine-reactive fluorescent dye.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Proper personal protective equipment is mandatory to minimize exposure and ensure safety.

Stage of Handling Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder Safety glasses with side-shields or chemical safety goggles.[1][4] A face shield is recommended for larger quantities.[5]Chemical-resistant gloves (e.g., Nitrile).[5][6]Laboratory coat.[5][6]Use in a chemical fume hood.[6] A dust mask (type N95 or equivalent) may be used to prevent inhalation of fine particles.[1][7]
Dissolving & Pipetting Safety glasses with side-shields or chemical safety goggles.[1][4]Chemical-resistant gloves (e.g., Nitrile).[5][6]Laboratory coat.[5][6]Work in a well-ventilated area, preferably a chemical fume hood.[5][6]
Reaction & Conjugation Safety glasses with side-shields or chemical safety goggles.[1][4]Chemical-resistant gloves (e.g., Nitrile).[5][6]Laboratory coat.[5][6]Work in a well-ventilated area or fume hood.[6]
Waste Disposal Safety glasses with side-shields or chemical safety goggles.[1][4]Chemical-resistant gloves (e.g., Nitrile).[5][6]Laboratory coat.[5][6]Not generally required if handling quenched solutions.

Operational Plan: From Receipt to Disposal

This step-by-step guidance ensures safe handling throughout the chemical's lifecycle in the laboratory.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound at its recommended temperature of -20°C in a desiccated environment.[8]

  • Keep the container tightly closed and store it in a locked, well-ventilated area.[1][4]

  • Before use, allow the vial to warm to room temperature to prevent moisture condensation, which can cause hydrolysis of the NHS ester.[8]

  • All handling of the solid compound and preparation of stock solutions should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Prepare stock solutions immediately before use in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8]

  • Aqueous solutions should be used immediately as the dye will hydrolyze over time.

  • Avoid contact with skin and eyes.[1][6]

  • Avoid the formation and inhalation of dust and aerosols.[1]

  • Use the smallest amount of the chemical necessary for the experiment.

  • Small Spills: For minor spills of the solid material, carefully sweep it up to avoid creating dust.[8]

  • Large Spills: For larger spills, prevent dispersal and then sweep up the material.[8]

  • Place all spilled material into a suitable, sealed container for disposal as hazardous waste.[1][8]

  • Decontaminate the work area with soap and water.

Disposal Plan: Deactivation and Waste Management

The reactive succinimidyl ester group must be rendered non-reactive (quenched) before disposal to mitigate potential hazards.[6]

1. Quenching of Concentrated Solutions (e.g., unused stock solutions in DMSO or DMF):

  • Method 1: Amine Quenching

    • In a chemical fume hood, add the succinimidyl ester solution to a larger container with a stir bar.

    • Prepare a quenching solution of 1 M Tris-HCl, pH 8.0, or 1 M glycine.

    • Slowly add a significant molar excess of the quenching solution to the succinimidyl ester solution while stirring.

    • Allow the reaction to proceed for at least one hour at room temperature to ensure complete quenching.[6]

    • The resulting solution can then be disposed of as chemical waste through your institution's hazardous waste management program.[6]

  • Method 2: Hydrolysis

    • In a chemical fume hood, dilute the organic solvent containing the succinimidyl ester with an equal volume of water.

    • Adjust the solution's pH to >8.5 by slowly adding a base like sodium hydroxide.

    • Stir the solution for at least one hour at room temperature to ensure complete hydrolysis.[6]

    • Neutralize the solution to a pH between 6 and 9.

    • Dispose of the final solution as chemical waste.[6]

2. Quenching of Dilute Aqueous Solutions (e.g., spent labeling reactions, buffers):

  • For these solutions, quenching can be achieved by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-100 mM.[6]

3. Disposal of Contaminated Solid Waste (e.g., gloves, pipette tips):

  • Place all contaminated solid waste into a sealed, clearly labeled container.

  • Do not attempt to decontaminate solid waste by rinsing.

  • Dispose of the sealed container through your institution's hazardous waste program.[6]

G Workflow for Handling this compound cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Management receiving Receiving & Storage (-20°C, desiccated) weighing Weighing (in fume hood) receiving->weighing dissolving Dissolving (anhydrous, amine-free solvent) weighing->dissolving spill Spill? weighing->spill experiment Labeling Reaction dissolving->experiment dissolving->spill quenching Quenching (Amine or Hydrolysis) experiment->quenching solid_waste Solid Waste (Gloves, tips, etc.) experiment->solid_waste experiment->spill liquid_disposal Dispose as Hazardous Liquid Waste quenching->liquid_disposal solid_disposal Dispose as Hazardous Solid Waste solid_waste->solid_disposal spill_cleanup Spill Cleanup (Sweep, contain, decontaminate) spill->spill_cleanup spill_cleanup->solid_disposal

Caption: Workflow for handling AMCA-NHS from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
Reactant of Route 2
7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。